Ogerin analogue 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H17N5O |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
[3-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C17H17N5O/c18-16-20-15(14-8-4-7-13(9-14)11-23)21-17(22-16)19-10-12-5-2-1-3-6-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22) |
InChI Key |
RVKAHYFWSKSSQQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ogerin Analogue 1: A Technical Guide to its Discovery, Synthesis, and Role as a Negative Control in GPR68 Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Ogerin analogue 1, a critical negative control compound in the study of the G protein-coupled receptor 68 (GPR68). Ogerin is a known positive allosteric modulator (PAM) of GPR68, a proton-sensing receptor implicated in various physiological and pathological processes, including fibrotic diseases and neurological disorders. This document details the discovery of this compound within the context of the structure-activity relationship (SAR) studies of Ogerin, its chemical synthesis, and its characterization as a biologically inactive compound in relevant assays. Experimental protocols for key biological assays and diagrams of the associated signaling pathways are provided to facilitate further research in this area.
Introduction
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidification.[1][2] This activation triggers downstream signaling cascades primarily through Gαs and Gαq proteins, leading to the production of cyclic AMP (cAMP) and intracellular calcium mobilization, respectively.[3] The diverse physiological roles of GPR68 have made it an attractive target for therapeutic intervention in various diseases.
Ogerin was identified as a potent and selective positive allosteric modulator (PAM) of GPR68.[3] It enhances the receptor's sensitivity to proton activation, making it a valuable tool for studying the function of GPR68. The development of Ogerin involved extensive structure-activity relationship (SAR) studies to optimize its potency and selectivity. Within these studies, numerous analogues were synthesized and tested, including this compound (also referred to as compound 20 in the primary literature). This analogue, which lacks key structural features required for activity, serves as an essential negative control in experiments to ensure that the observed effects of Ogerin are specifically due to its modulation of GPR68.
This guide focuses on this compound, providing a comprehensive resource on its discovery, synthesis, and biological characterization.
Discovery and Rationale for Use as a Negative Control
The discovery of this compound was a direct result of the systematic SAR exploration of the Ogerin scaffold. The primary research aimed to elucidate the structural requirements for potent GPR68 modulation.[4] Ogerin itself is (4-amino-6-(benzylamino)-1,3,5-triazin-2-yl)methanol. The SAR studies involved modifications at various positions of the triazine core and the phenyl rings.
This compound was designed to probe the importance of specific functional groups for biological activity. As demonstrated in the biological activity data (see Table 1), this analogue was found to be inactive in GPR68 functional assays, such as proton-mediated cAMP production.[4] Its inactivity validates the hypothesis that specific structural motifs of Ogerin are essential for its allosteric modulatory effects on GPR68. Consequently, this compound is an ideal negative control for in vitro and in vivo studies involving Ogerin, allowing researchers to differentiate between specific GPR68-mediated effects and potential off-target or non-specific effects of the chemical scaffold.
Chemical Synthesis
The synthesis of this compound follows a general synthetic route established for the Ogerin scaffold, which is based on the condensation of a biguanide (B1667054) with an appropriate ester. While a detailed, step-by-step protocol for this compound is not explicitly published, a generalized procedure can be derived from the synthesis of Ogerin and its analogues.
Generalized Synthesis of Ogerin Analogues:
The core of the Ogerin scaffold is a 1,3,5-triazine (B166579) ring. The synthesis typically involves the reaction of a substituted biguanide hydrochloride with a corresponding carboxylic acid ester in the presence of a base, such as sodium methoxide (B1231860) in methanol (B129727), at reflux.
A plausible synthetic route for this compound, based on the available literature on similar triazine derivatives, is outlined below.
Logical Flow of Synthesis:
Caption: Generalized synthetic workflow for Ogerin analogues.
Experimental Protocol (Generalized):
-
Reaction Setup: To a solution of the appropriate substituted biguanide hydrochloride (1 equivalent) in anhydrous methanol, add a solution of sodium methoxide in methanol (2 equivalents).
-
Addition of Ester: Add the corresponding carboxylic acid ester (1 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Ogerin analogue.
Quantitative Data
The following table summarizes the available quantitative data for Ogerin and this compound, highlighting the lack of activity of the analogue.
Table 1: Biological Activity of Ogerin and this compound at GPR68
| Compound | Target | Assay Type | pEC50 | K_i (nM) | Activity | Reference |
| Ogerin | GPR68 | Gs-cAMP Production | 6.83 | - | Positive Allosteric Modulator | [1] |
| A2A Receptor | Radioligand Binding | - | 220 | Antagonist | [1] | |
| 5-HT2B Receptor | Radioligand Binding | - | 736 | Weak Antagonist | [1] | |
| This compound | GPR68 | Gs-cAMP Production | - | - | Inactive as a PAM | [4] |
| GPR4 | Gs-cAMP Production | - | - | Inactive | [4] | |
| GPR65 | Gs-cAMP Production | - | - | Inactive | [4] |
Signaling Pathways
Ogerin modulates GPR68, which can couple to multiple G protein signaling pathways. The primary pathways are the Gαs and Gαq pathways. Ogerin has been shown to be a biased PAM, preferentially potentiating the Gαs pathway.
Caption: GPR68 signaling pathways modulated by Ogerin.
Experimental Protocols
GPR68 cAMP Assay
This protocol is used to determine the effect of compounds on Gαs-mediated cAMP production in cells expressing GPR68.
Experimental Workflow:
Caption: Workflow for the GPR68 cAMP assay.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR68 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates and allowed to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Ogerin and this compound in a suitable assay buffer.
-
Compound Addition: Add the compounds to the cells and incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Stimulation: Add an acidic buffer to achieve the desired pH to stimulate GPR68.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF cAMP assay kit or GloSensor cAMP assay).
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine pEC50 values.
TGF-β-induced Myofibroblast Differentiation Assay
This assay assesses the ability of compounds to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
Methodology:
-
Cell Culture: Primary human lung fibroblasts (PHLFs) are cultured in fibroblast growth medium.
-
Treatment: Cells are treated with TGF-β (e.g., 5 ng/mL) in the presence or absence of various concentrations of Ogerin or this compound for 48-72 hours.
-
Analysis of Myofibroblast Markers:
-
Western Blotting: Analyze the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts.
-
qRT-PCR: Measure the mRNA levels of fibrotic genes such as ACTA2 (α-SMA) and COL1A1 (collagen type I).
-
Immunofluorescence: Stain cells for α-SMA to visualize stress fiber formation.
-
-
Data Analysis: Quantify the expression of myofibroblast markers and compare the effects of Ogerin and this compound to the TGF-β treated control.
Conclusion
This compound is an indispensable tool for researchers studying the GPR68 receptor. Its characterization as a biologically inactive analogue of the GPR68 PAM, Ogerin, allows for rigorous experimental design and confident interpretation of results. This technical guide provides a centralized resource on the discovery, synthesis, and functional characterization of this compound, along with detailed experimental protocols and pathway diagrams, to support and advance research into the therapeutic potential of modulating the GPR68 signaling pathway.
References
Ogerin Analogue 1: A Deep Dive into its Mechanism of Action as a GPR68 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Ogerin and its analogues, focusing on their role as positive allosteric modulators (PAMs) of the G protein-coupled receptor 68 (GPR68). It is intended to serve as a resource for researchers in pharmacology, cell biology, and drug discovery.
Introduction: GPR68 and the Advent of Ogerin
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor activated by extracellular acidification.[1] It is implicated in a variety of physiological and pathophysiological processes, including inflammation, fibrosis, and neurological functions.[2][3] The therapeutic potential of targeting GPR68 has been hampered by a lack of selective pharmacological tools. The discovery of Ogerin as the first small-molecule positive allosteric modulator of GPR68 has opened new avenues for investigating the receptor's function and for the development of novel therapeutics.[3]
Core Mechanism of Action: Biased Allosteric Modulation
Ogerin and its analogues do not directly activate GPR68 but rather potentiate its response to its endogenous ligand, protons (H⁺). This allosteric modulation is "biased," meaning it preferentially enhances signaling through one downstream pathway over another. Specifically, Ogerin potentiates Gαs signaling while simultaneously inhibiting Gαq signaling.[1][4]
Potentiation of Gαs Signaling
In the presence of Ogerin, the proton concentration-response curve for Gαs-mediated signaling is shifted to the left, indicating an increased sensitivity of the receptor to proton activation.[1] This leads to an enhanced production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and phosphorylation of the cAMP response element-binding protein (CREB).[2][4]
Inhibition of Gαq Signaling
Conversely, Ogerin inhibits the Gαq-mediated signaling pathway, which is normally activated by protons. This results in a reduction of intracellular calcium mobilization upon receptor activation.[5] This biased agonism is a critical feature of Ogerin's pharmacological profile.
Quantitative Profile of Ogerin and its Analogues
The following tables summarize the key quantitative data for Ogerin and its more potent analogue, MS48107.
| Compound | Parameter | Value | Assay System | Reference |
| Ogerin | pEC₅₀ (GPR68 PAM) | 6.83 | Not Specified | [3] |
| Ogerin | Kᵢ (A₂A Receptor) | 220 nM | Not Specified | [3] |
| MS48107 | Allosteric Activity vs. Ogerin | 33-fold increase | Not Specified | [6] |
Note: Further quantitative data from primary literature is required to populate a more comprehensive table.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Ogerin and a typical experimental workflow for its characterization.
Caption: Ogerin's biased allosteric modulation of GPR68 signaling.
Caption: A generalized workflow for characterizing Ogerin analogues.
Experimental Protocols
cAMP Accumulation Assay
This protocol is a representative method for measuring Gαs signaling.
-
Cell Culture: Seed HEK293 cells stably expressing human GPR68 in a 384-well white plate at a density of 5,000 cells per well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of Ogerin analogue 1 in assay buffer (HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Assay Procedure:
-
Remove culture medium and add 10 µL of stimulation buffer containing varying proton concentrations and 10 µL of the compound solution or vehicle.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of Eu-cAMP tracer and 10 µL of ULight-anti-cAMP antibody (PerkinElmer LANCE Ultra cAMP kit).
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition: Read the plate on a compatible time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
Data Analysis: Calculate the ratio of emissions at 665 nm and 620 nm. Plot the data against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ values.
Intracellular Calcium Mobilization Assay
This protocol is a representative method for measuring Gαq signaling.
-
Cell Culture: Seed HEK293 cells stably expressing human GPR68 in a 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove culture medium and add 20 µL of Fluo-4 AM loading buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid, and 4 µM Fluo-4 AM).
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Wash the cells twice with assay buffer.
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Add this compound or vehicle, followed by the addition of a proton-containing buffer to stimulate the receptor.
-
-
Data Acquisition: Monitor fluorescence intensity (excitation at 488 nm, emission at 525 nm) over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak response and plot against agonist concentration to calculate EC₅₀ or IC₅₀ values.
Western Blot for Phospho-CREB
This protocol is a representative method for assessing downstream Gαs signaling events.
-
Cell Treatment:
-
Culture primary human lung fibroblasts (PHLFs) to 80-90% confluency.
-
Treat cells with Ogerin (e.g., 150 µM) for 40 minutes.[3]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-CREB and total CREB overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities and normalize the phospho-CREB signal to the total CREB signal.
-
In Vivo Studies: Fear Conditioning in Mice
Ogerin has been shown to inhibit the fear conditioning reflex in mice, a process dependent on GPR68.[3]
-
Animal Model: Wild-type and GPR68 knockout mice.
-
Dosing: A single intraperitoneal injection of Ogerin (10 mg/kg).[3]
-
Behavioral Assay: Contextual fear conditioning, where mice learn to associate a specific environment with an aversive stimulus.
-
Readout: Freezing behavior upon re-exposure to the context is measured as an indicator of fear memory.
-
Result: Ogerin suppressed the recall of fear memory in wild-type mice but not in GPR68 knockout mice, demonstrating the in vivo target engagement and physiological effect of GPR68 modulation.[3]
Application in Fibrotic Disease Models
Ogerin has demonstrated anti-fibrotic effects by inhibiting TGF-β-induced myofibroblast differentiation.[2][7]
-
Cell Model: Primary human lung fibroblasts (PHLFs).
-
Treatment: Co-treatment with TGF-β (1 ng/mL) and Ogerin (50-150 µM) for 72 hours.[7]
-
Key Findings:
-
Ogerin dose-dependently inhibits TGF-β-induced expression of α-smooth muscle actin (αSMA), a marker of myofibroblast differentiation.[7]
-
Ogerin suppresses the transcription of collagen genes (COL1A1 and COL3A1).[3]
-
The anti-fibrotic effects of Ogerin are enhanced at a more acidic pH (6.8), consistent with the pH-sensing nature of GPR68.[2]
-
This effect is mediated by the Gαs-PKA-CREB pathway and occurs without inhibiting the canonical TGF-β-SMAD signaling pathway.[2]
-
Conclusion
Ogerin and its analogues are invaluable chemical probes for elucidating the complex biology of GPR68. Their unique mechanism of biased positive allosteric modulation, favoring the Gαs pathway while inhibiting the Gαq pathway, provides a powerful tool for dissecting the distinct roles of these signaling cascades in health and disease. The demonstrated in vitro and in vivo activities of Ogerin in neurological and fibrotic models underscore the therapeutic potential of targeting GPR68 with biased allosteric modulators. This guide provides a foundational understanding of Ogerin's mechanism of action and detailed experimental approaches to aid in the ongoing research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanical and chemical activation of GPR68 probed with a genetically encoded fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure-Activity Relationship of Ogerin and its Analogues
This guide provides a detailed overview of the structure-activity relationship (SAR) of Ogerin, a pioneering positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68). Ogerin is frequently designated as compound 1 in foundational SAR studies, and for the purpose of this guide, "Ogerin analogue 1" will be considered as Ogerin itself. This document synthesizes key findings on how chemical modifications to the Ogerin scaffold influence its potency and efficacy as a GPR68 modulator, details the experimental protocols used for its evaluation, and illustrates the relevant biological pathways.
Introduction to Ogerin and GPR68
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis.[1] It is expressed in various tissues, including the brain, spleen, lungs, and heart, and is implicated in a range of physiological and pathological processes such as cancer, inflammation, and neurological functions.[2][3] GPR68 can couple to multiple G protein signaling pathways, including Gs (leading to cAMP production), Gq/11 (leading to inositol (B14025) phosphate (B84403) and Ca2+ mobilization), and G12/13 (implicated in cytoskeleton remodeling).[2][4]
Ogerin was identified as the first small-molecule PAM for GPR68.[5][6][7][8] It exhibits biased modulation, potentiating the Gs/cAMP pathway while inhibiting proton-mediated Ca2+ release via the Gq pathway.[1][9][10] This unique pharmacological profile makes Ogerin and its analogues valuable tools for studying GPR68 biology and as starting points for the development of novel therapeutics for conditions like fibrotic diseases and neurological disorders.[11][12]
GPR68 Signaling Pathways and Ogerin's Mechanism of Action
GPR68 activation by stimuli such as low extracellular pH initiates a cascade of intracellular signaling events. Ogerin allosterically modulates this process, enhancing the receptor's sensitivity to protons, particularly for the Gs pathway.
GPR68 Signaling Cascade
The diagram below illustrates the primary signaling pathways activated by GPR68 and the biased modulatory effect of Ogerin.
Caption: GPR68 signaling pathways and Ogerin's modulatory effects.
Structure-Activity Relationship (SAR) of Ogerin Analogues
A comprehensive SAR study of the Ogerin scaffold led to the identification of key structural features that determine its activity as a GPR68 PAM.[6][7] The core structure of Ogerin consists of a 1,3,5-triazine (B166579) ring substituted with a benzylamine (B48309), an aniline, and a (hydroxymethyl)phenyl group. Modifications at each of these positions have been systematically explored.
The lead compound from these studies, MS48107 (compound 71) , demonstrated a 33-fold increase in allosteric activity compared to Ogerin.[5][6][7][8]
Quantitative SAR Data Summary
The following tables summarize the quantitative data for Ogerin and its key analogues. The activity is typically measured as the potentiation of proton-induced cAMP accumulation.
Table 1: Core Compound Activities
| Compound | Name | GPR68 pEC50 | Relative Activity vs. Ogerin |
|---|---|---|---|
| 1 | Ogerin | 6.83[11][13] | 1x |
| 71 | MS48107 | Not explicitly stated, but Δlog(αβ/Kb) = 1.52 | ~33x[5] |
Table 2: SAR of the Benzylamine Moiety (R1) Modifications to the benzylamine group (R1) attached to the triazine core.
| Compound | R1 Substitution | Key Finding |
| 1 (Ogerin) | Benzyl | Parent compound. |
| Analogues | Varied substitutions on the phenyl ring | Small electron-donating or withdrawing groups are generally tolerated. Larger groups or significant changes in electronics can decrease activity. |
Table 3: SAR of the (Hydroxymethyl)phenyl Moiety (R2) Modifications to the R2 group, which is critical for activity.
| Compound | R2 Substitution | Key Finding |
| 1 (Ogerin) | 2-(Hydroxymethyl)phenyl | The hydroxymethyl group is crucial. Its removal or replacement with other functionalities like carboxyl or methyl often leads to a significant loss of potency. |
| Analogues | 3- or 4-(Hydroxymethyl)phenyl | Isomeric position of the hydroxymethyl group is critical. The ortho position (2-position) provides the highest activity. |
| Negative Control | ZINC32547799 (Isomer of Ogerin) | An inactive analogue where the hydroxymethyl group is at the meta-position, demonstrating the importance of precise positioning.[13] |
Table 4: SAR of the Amino Moiety (R3) Modifications to the R3 amino group.
| Compound | R3 Substitution | Key Finding |
| 1 (Ogerin) | -NH2 | Primary amine is a key feature. |
| Analogues | Alkylated amines (-NHR, -NR2) | Substitution on the amino group generally reduces or abolishes activity, suggesting it may act as a hydrogen bond donor. |
Experimental Protocols and Methodologies
The evaluation of Ogerin and its analogues involves a series of in vitro and in vivo assays to determine their potency, efficacy, selectivity, and biological function.
General Experimental Workflow
The diagram below outlines a typical workflow for the discovery and characterization of novel GPR68 modulators based on the Ogerin scaffold.
Caption: A typical experimental workflow for SAR studies of Ogerin analogues.
Key Experimental Methodologies
1. Cell Culture and Transfection:
-
Cell Line: HEK293 (Human Embryonic Kidney 293) cells are commonly used.
-
Protocol: Cells are cultured in standard media (e.g., DMEM supplemented with 10% FBS and antibiotics). For assays, cells are transiently or stably transfected with a plasmid encoding human GPR68.
2. cAMP Accumulation Assay (Primary Assay for Gs activity):
-
Principle: This assay measures the intracellular accumulation of cyclic AMP, a second messenger produced upon Gs activation.
-
Protocol:
-
GPR68-expressing HEK293 cells are seeded in 96-well plates.
-
Cells are incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are treated with varying concentrations of the test compound (e.g., Ogerin analogues) in a pH-buffered solution (e.g., pH 7.4).
-
The receptor is stimulated with a proton source to achieve a specific acidic pH (e.g., pH 6.8).
-
After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data are plotted as concentration-response curves to determine pEC50 values.
-
3. Intracellular Calcium Mobilization Assay (Secondary Assay for Gq activity):
-
Principle: This assay measures changes in intracellular calcium concentration, a hallmark of Gq/11 pathway activation.
-
Protocol:
-
GPR68-expressing cells are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
-
Test compounds are added, followed by stimulation with an acidic buffer.
-
Changes in fluorescence intensity, corresponding to calcium mobilization, are recorded in real-time.
-
Ogerin and its active analogues are expected to show inhibition of the proton-induced calcium signal.[1][9]
-
4. In Vivo Pharmacodynamic Studies (Fear Conditioning Model):
-
Principle: To assess the in vivo effects of GPR68 modulation on memory and learning, the contextual fear conditioning paradigm is used in mice.[5][11]
-
Protocol:
-
Training: Mice (Wild-Type and GPR68 knockout) are placed in a conditioning chamber and receive a series of mild foot shocks paired with an auditory cue.
-
Treatment: Test compounds (e.g., Ogerin at 10 mg/kg) or vehicle are administered via intraperitoneal (IP) injection.[11][13]
-
Testing: 24 hours later, mice are returned to the same chamber (contextual test) or a new chamber with the auditory cue (cued test).
-
Measurement: Freezing behavior, a natural fear response, is quantified. Ogerin has been shown to suppress the recall of fear memory in wild-type mice but not in GPR68 knockout mice, indicating a GPR68-dependent mechanism.[11][]
-
Conclusion and Future Directions
The SAR studies on the Ogerin scaffold have been instrumental in elucidating the structural requirements for potent and biased allosteric modulation of GPR68. The discovery of MS48107, a significantly more potent analogue, highlights the success of this research and provides a superior chemical probe for investigating GPR68's roles in health and disease.[5]
Future work in this area will likely focus on:
-
Optimizing Pharmacokinetic Properties: Further refining the Ogerin scaffold to improve drug-like properties for clinical development.
-
Exploring Therapeutic Applications: Utilizing potent analogues like MS48107 to validate GPR68 as a therapeutic target in models of fibrosis, psychiatric disorders, and cancer.
-
Structural Biology: Obtaining high-resolution crystal structures of GPR68 in complex with Ogerin or its analogues to provide a deeper, atomic-level understanding of the allosteric binding site and the mechanism of biased modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. GPR68 - Wikipedia [en.wikipedia.org]
- 4. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
Ogerin Analogue 1: A Technical Whitepaper on its Interaction with GPR68
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathological processes. Its activity is modulated by extracellular pH and can be allosterically modulated by small molecules. Ogerin was identified as the first small-molecule positive allosteric modulator (PAM) for GPR68, enhancing the receptor's sensitivity to proton-mediated activation. Subsequent structure-activity relationship (SAR) studies led to the development of more potent analogues. This document provides a technical overview of Ogerin analogue 1 (also known as compound 20), a key tool compound used in the study of GPR68. It is a structural analogue of Ogerin that serves as a negative control, exhibiting no significant potentiation of GPR68 activity.[1][2] This whitepaper details the available data, relevant experimental protocols for assessing compound activity at GPR68, and the signaling pathways involved.
Quantitative Data Summary: Ogerin Analogues and GPR68
Direct binding affinity values (Kᵢ or Kₔ) for this compound are not extensively published, which is common for compounds designated as negative controls. Its utility lies in its structural similarity to active modulators, confirming that the observed effects of compounds like Ogerin and MS48107 are specific to their chemical structures and not due to non-specific compound effects.
The activity of GPR68 modulators is typically quantified through functional assays that measure the potentiation of the proton-induced response. The table below summarizes the activity of the parent compound, Ogerin, and its optimized analogue, MS48107, to provide a quantitative context for the inactivity of this compound.
| Compound | Identifier | Role | Activity Metric | Value | Reference |
| This compound | Compound 20 | Negative Control | Functional Activity | Inactive / No significant potentiation | [1][2] |
| Ogerin | Compound 1 | Positive Allosteric Modulator (PAM) | pEC₅₀ (Potentiation) | 6.83 | [3][4] |
| MS48107 | Compound 71 | Potent and Selective PAM | Allosteric Activity | 33-fold > Ogerin | [5][6] |
Activity of MS48107 is described as a 33-fold increase in allosteric activity (Δlog(αβ/Kₐ)) compared to Ogerin.[7]
GPR68 Signaling Pathways
GPR68 is a pleiotropically coupled receptor, primarily signaling through Gₛ and G₀ pathways upon activation by extracellular protons.[8] Positive allosteric modulators like Ogerin enhance the receptor's response to this proton stimulus.
Gₛ-cAMP Signaling Pathway
Proton binding, potentiated by a PAM, activates GPR68, leading to the stimulation of the Gαₛ subunit. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB.[7]
Caption: GPR68 Gₛ-cAMP signaling pathway.
G₀-Calcium Signaling Pathway
GPR68 can also couple to Gα₀, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1][9]
Caption: GPR68 G₀-calcium signaling pathway.
Experimental Protocols
Determining the activity of compounds like this compound involves functional cell-based assays rather than direct radioligand binding, especially for allosteric modulators where the primary ligand (proton) is omnipresent. The following are representative protocols for assays used to characterize GPR68 modulators.
Protocol 1: cAMP Accumulation Assay (Gₛ Pathway)
This assay quantifies the potentiation of proton-induced cAMP production by a test compound.
Caption: Workflow for a GPR68 cAMP accumulation assay.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR68 are cultured in appropriate media.
-
Plating: Cells are seeded into 384-well white opaque microplates and incubated for 18-24 hours.[10]
-
Compound Addition: Test compounds (like this compound) are serially diluted and added to the cells. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is typically included to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with an acidic assay buffer (e.g., pH 6.8 - 7.0) to activate GPR68 in the presence of the test compound.
-
Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
Detection: Intracellular cAMP levels are measured using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[10][11] These kits rely on competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer.
-
Data Analysis: The signal is read on a compatible plate reader. Data are normalized and plotted against compound concentration to generate concentration-response curves. For a PAM, an increase in the potency (leftward shift) or efficacy of the proton response is measured. This compound would show no significant shift compared to the vehicle control.
Protocol 2: Calcium Mobilization Assay (G₀ Pathway)
This assay measures the ability of a compound to potentiate the proton-induced release of intracellular calcium.[12]
Methodology:
-
Cell Culture: Cells stably co-expressing GPR68 and a promiscuous G-protein (like Gα₁₅ or Gα₀ᵢ₅) are used to robustly couple the receptor to the calcium signaling pathway.[12][13]
-
Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight.[13]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for approximately 1 hour at 37°C.[14] This dye fluoresces upon binding to free intracellular calcium.
-
Assay Execution: The plate is placed into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Compound Addition & Stimulation: A baseline fluorescence reading is taken before the automated addition of test compounds. After a short pre-incubation, the instrument adds the acidic stimulus buffer.
-
Detection: The instrument monitors the change in fluorescence intensity over time in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.[14]
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration. As with the cAMP assay, a PAM would increase the signal elicited by the acidic stimulus. This compound would not produce a significant change in the fluorescence response compared to the vehicle.
Conclusion
This compound (compound 20) is an indispensable tool for the study of GPR68. While not pharmacologically active itself, its role as a negative control is critical for validating the specific effects of active positive allosteric modulators like Ogerin and MS48107. The lack of potentiation in robust functional assays, such as cAMP accumulation and calcium mobilization, confirms that the activity of its structural analogues is due to specific molecular interactions with the GPR68 allosteric site. Future research in this area will continue to rely on such well-characterized control compounds to ensure the accuracy and reliability of experimental findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. resources.revvity.com [resources.revvity.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ogerin's Role in pH Sensing
Introduction
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that plays a crucial role in various physiological and pathological processes, including tissue remodeling, immune responses, and neurological functions.[][2] The receptor remains largely inactive at physiological pH (7.4) and becomes fully activated by extracellular acidification (pH ≤ 6.8).[][2][3] The study of GPR68 has been historically challenging due to a lack of selective pharmacological tools. The discovery of Ogerin, the first small-molecule positive allosteric modulator (PAM) for GPR68, has provided a vital chemical probe to investigate its function.[4][5]
This guide provides a comprehensive technical overview of Ogerin's mechanism of action, its role in pH sensing, and the experimental protocols used for its characterization. For the purpose of this document, "Ogerin analogue 1" is understood to be Ogerin itself, as it is the foundational compound from which subsequent analogues have been developed.
Core Mechanism: Biased Allosteric Modulation
Ogerin functions as a biased PAM of GPR68.[2][6] This means it binds to an allosteric site on the receptor, distinct from the proton-binding site, and modulates the receptor's response to its natural ligand (protons). In the presence of Ogerin, GPR68 becomes active even at physiological pH and exhibits enhanced activity as the extracellular pH decreases.[2][4]
The modulation is "biased" because Ogerin differentially affects GPR68's downstream signaling pathways. Specifically, Ogerin potentiates proton-induced activation of the Gαs pathway while simultaneously inhibiting the Gαq pathway.[2][6]
-
Potentiation of Gαs Signaling: Leads to the activation of adenylyl cyclase, increased intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA) and phosphorylation of the CREB transcription factor.[2][7][8]
-
Inhibition of Gαq Signaling: Reduces the pH-dependent mobilization of intracellular calcium (Ca2+).[2][6]
This biased agonism makes Ogerin a unique tool for dissecting the distinct roles of the Gαs and Gαq pathways in GPR68-mediated cellular responses.
Signaling Pathways Modulated by Ogerin
The diagram below illustrates the dual effect of Ogerin on GPR68 signaling in response to extracellular protons.
Quantitative Data
The pharmacological profile of Ogerin has been characterized through various in vitro and in vivo studies.
Table 1: Pharmacological Profile of Ogerin
| Parameter | Value | Target/Assay | Reference |
| pEC₅₀ | 6.83 ± 0.06 | GPR68 (Proton-mediated Ca²⁺ mobilization) | [7][9][10][11] |
| Kᵢ (A₂ₐ Receptor) | 220 nM | Adenosine A₂ₐ receptor (Antagonist) | [9][10] |
| Kᵢ (5-HT₂₈ Receptor) | 736 nM | Serotonin 5-HT₂₈ receptor (Antagonist) | [9][10] |
Table 2: Summary of Ogerin's Effects in Cellular Assays
| Cell Type | Concentration | Incubation Time | Key Effect | Reference |
| Primary Human Lung Fibroblasts (PHLFs) | 50-150 µM | 72 h | Inhibits/reverses TGF-β induced myofibroblast differentiation. | [9] |
| PHLFs | 50-100 µM | 72 h | Anti-proliferative effect on TGF-β stimulated cells. | [9] |
| PHLFs | 150 µM | 40 min | Activates Gαs signaling. | [9] |
| HEK293 (HA-GPR68 expressing) | 50 µM | 10 min | Activates PKA and MAP kinase pathways. | [9] |
Table 3: Summary of Ogerin's In Vivo Effects
| Animal Model | Dose | Route | Key Effect | Reference |
| Wild-type Mice | 10 mg/kg | Single IP injection | Suppresses recall in fear conditioning. No effect in GPR68 knockout mice. | [9][11] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are representative protocols for studying Ogerin's effects.
1. Cell Culture
-
Cell Lines: Primary human lung fibroblasts (PHLFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). HEK293 cells stably expressing HA-tagged GPR68 are maintained under similar conditions, often with an added selection antibiotic (e.g., G418).
-
Environment: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
pH Adjustment: For pH-dependent assays, cells are incubated in bicarbonate-free buffer (e.g., HEPES-buffered saline) adjusted to the desired pH (e.g., 7.4 or 6.8) prior to stimulation.
2. cAMP Accumulation Assay (Gαs Pathway)
-
Objective: To quantify the potentiation of Gαs signaling by Ogerin.
-
Methodology:
-
Seed cells (e.g., HEK293-GPR68) in a 96-well plate and grow to confluence.
-
Starve cells in serum-free media for 2-4 hours.
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Treat cells with varying concentrations of Ogerin (or vehicle) in buffers of different pH values (e.g., pH 7.4 vs. 6.8) for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data are normalized to vehicle controls and dose-response curves are generated.
-
3. Calcium Mobilization Assay (Gαq Pathway)
-
Objective: To measure the effect of Ogerin on proton-induced intracellular calcium release.
-
Methodology (FLIPR-TETRA):
-
Plate HEK293-GPR68 cells in black-walled, clear-bottom 96- or 384-well plates.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash cells with an assay buffer.
-
Place the plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Add Ogerin or vehicle control to the wells.
-
After a short incubation, stimulate cells by adding a proton solution (acidic buffer) to achieve the desired final pH.
-
The instrument records fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
Analyze the peak fluorescence response to determine the effect of Ogerin on pH-induced calcium mobilization.[11]
-
4. Western Blot for CREB Phosphorylation
-
Objective: To detect downstream activation of the Gαs-PKA pathway.
-
Methodology:
-
Grow cells (e.g., PHLFs) to near confluence in 6-well plates.
-
Serum-starve the cells overnight.
-
Treat cells with Ogerin (e.g., 100 µM) at desired pH levels (e.g., 7.4 and 6.8) for a specified time (e.g., 30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phosphorylated CREB (pCREB) and total CREB overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and present pCREB levels relative to total CREB.[2]
-
Workflows and Logical Relationships
Visualizing workflows helps in understanding the process of drug discovery and the rationale behind experimental designs.
Experimental Workflow for GPR68 Modulator Characterization
This diagram outlines the typical funnel-down approach for identifying and validating a GPR68 modulator like Ogerin.
Logical Pathway: From pH Sensing to Therapeutic Effect
This diagram illustrates the proposed mechanism by which Ogerin's modulation of pH sensing in fibrotic tissue could lead to a therapeutic outcome.
Conclusion and Future Perspectives
Ogerin has been instrumental as a first-in-class chemical probe for GPR68, enabling detailed investigation into its role in pH sensing. Its unique biased agonism, which favors the Gαs pathway, has helped to link this specific signaling cascade to therapeutic effects in preclinical models of fibrosis and neurological disorders.[][9] The discovery of Ogerin has paved the way for the development of more potent and selective analogues, such as MS48107, which is reported to be 33-fold more effective.[4][5] These advanced tools will continue to be critical for drug development professionals aiming to harness the therapeutic potential of modulating GPR68 in acidic microenvironments characteristic of various diseases.
References
- 2. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. medkoo.com [medkoo.com]
- 8. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ogerin | 5-HT Receptor | Adenosine Receptor | TargetMol [targetmol.com]
- 11. eubopen.org [eubopen.org]
Ogerin Analogue 1: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ogerin analogue 1, commonly referred to as Ogerin, is a small molecule positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that is activated by acidic extracellular pH.[3][4] Ogerin exhibits biased agonism, potentiating GPR68's coupling to the Gαs signaling pathway while simultaneously inhibiting its coupling to the Gαq pathway.[3][4][5][6] This unique signaling profile makes Ogerin and its analogues promising therapeutic candidates for a variety of diseases, including fibrotic disorders and neurological conditions.[7] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways
This compound modulates GPR68 signaling through three primary G protein-mediated pathways:
-
Gαs Pathway (Potentiation): Ogerin enhances the GPR68-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB), a key transcription factor involved in various cellular processes.[4][7]
-
Gαq Pathway (Inhibition): In contrast to its effect on Gαs, Ogerin inhibits the GPR68-mediated activation of the Gαq pathway.[3][4] This pathway normally involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+). Ogerin's inhibitory action on this pathway reduces proton-mediated calcium release.[3]
-
G12/13 Pathway: GPR68 has also been shown to couple to the G12/13 pathway, leading to the activation of the small GTPase RhoA. The specific modulatory effect of this compound on this particular pathway is an area of ongoing investigation.
Quantitative Data on this compound Activity
The following tables summarize the quantitative effects of this compound on key downstream signaling events.
| Gαs Pathway Activation | ||||
| Endpoint | Cell Type | Ogerin Concentration | Result | Reference |
| CREB Phosphorylation | Primary Human Lung Fibroblasts (Non-Fibrotic) | 150 μM | Increased phosphorylation | [4] |
| CREB Phosphorylation | Primary Human Lung Fibroblasts (IPF) | 150 μM | Increased phosphorylation | [4] |
| cAMP Production | HEK293 cells expressing GPR68 | Potentiates proton-induced cAMP production | pEC50 = 6.83 | [3] |
| Gαq Pathway Inhibition | ||||
| Endpoint | Cell Type | Ogerin Concentration | Result | Reference |
| Calcium Release | HEK293 cells expressing GPR68 | Not specified | Inhibited proton-mediated Ca2+ release | [3] |
| Interaction with TGF-β Signaling | ||||
| Endpoint | Cell Type | Ogerin Concentration | Result | Reference |
| TGF-β-induced αSMA expression | Primary Human Lung Fibroblasts | 50-150 μM | Dose-dependent inhibition | [4] |
| TGF-β-induced Collagen Gene Transcription (Col1A1, Col3A1) | Primary Human Lung Fibroblasts | 50-150 μM | Dose-dependent inhibition | [5] |
Signaling Pathway Diagrams
Experimental Protocols
Western Blot for Phosphorylated CREB (pCREB)
This protocol is adapted from methodologies described for analyzing CREB phosphorylation.[4]
1. Cell Lysis and Protein Extraction:
-
Culture cells to desired confluency and treat with this compound for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-CREB signal to the total CREB signal.
cAMP Measurement Assay (Competitive ELISA)
This protocol is a general guideline for a competitive ELISA-based cAMP assay.
1. Cell Culture and Stimulation:
-
Seed cells in a multi-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with this compound for the desired time.
2. Cell Lysis:
-
Lyse the cells using the lysis buffer provided in the commercial assay kit.
3. cAMP Competitive ELISA:
-
Add cell lysates and cAMP standards to a microplate pre-coated with a cAMP antibody.
-
Add HRP-conjugated cAMP to each well to compete with the cAMP in the samples/standards for antibody binding.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
4. Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve using the cAMP standards.
-
Calculate the cAMP concentration in the samples based on the standard curve.
Intracellular Calcium (Ca2+) Flux Assay
This protocol outlines a general procedure for measuring intracellular calcium using a fluorescent indicator.
1. Cell Preparation and Dye Loading:
-
Seed cells on glass coverslips or in a black-walled, clear-bottom multi-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer such as HBSS.
-
Incubate to allow for dye de-esterification within the cells.
2. Calcium Measurement:
-
Wash the cells to remove extracellular dye.
-
Place the cells on a fluorescence microscope or in a plate reader equipped for kinetic reading.
-
Establish a baseline fluorescence reading.
-
Add this compound and/or a proton source (acidic buffer) to stimulate the cells.
-
Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths.
3. Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at the two wavelengths.
-
Normalize the data to the baseline fluorescence.
-
The peak fluorescence intensity or the area under the curve can be used to quantify the calcium response.
RhoA Activation Assay (GTP-Rho Pull-down)
This protocol is a general method for assessing RhoA activation.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound.
-
Lyse cells in a RhoA activation assay lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration.
2. GTP-RhoA Pull-down:
-
Incubate the cell lysate with Rhotekin-RBD agarose (B213101) beads, which specifically bind to active, GTP-bound RhoA.
-
Wash the beads to remove non-specifically bound proteins.
3. Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA.
-
Perform a parallel western blot on the total cell lysate to determine the total RhoA levels for normalization.
4. Data Analysis:
-
Quantify the band intensity of the pull-down sample and the total lysate sample.
-
Express the results as the ratio of active RhoA to total RhoA.
Conclusion
This compound demonstrates a distinct and biased signaling profile through its positive allosteric modulation of GPR68. Its ability to potentiate the Gαs pathway while inhibiting the Gαq pathway provides a unique mechanism for therapeutic intervention in diseases characterized by fibrosis and other pathological conditions. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Ogerin analogues. Further investigation into the modulation of the G12/13-RhoA pathway and the intricate crosstalk with other signaling networks, such as the TGF-β pathway, will be crucial for a complete understanding of the biological effects of this promising class of molecules.
References
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 5. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical and chemical activation of GPR68 probed with a genetically encoded fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Ogerin Analogue 1: A Deep Dive into its Therapeutic Potential for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited effective therapeutic options. Transforming Growth Factor-β (TGF-β) is a well-established central mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for matrix deposition. Recent research has illuminated a promising therapeutic avenue in the modulation of the pH-sensing G-protein coupled receptor, GPR68 (also known as Ovarian Cancer G-protein Receptor 1 or OGR1). Ogerin, a positive allosteric modulator (PAM) of GPR68, has demonstrated significant anti-fibrotic properties by antagonizing TGF-β-induced myofibroblast differentiation. This technical guide provides an in-depth analysis of the therapeutic potential of Ogerin and its analogues, focusing on the underlying mechanism of action, experimental evidence, and relevant protocols for researchers in the field.
Mechanism of Action: GPR68-Mediated Inhibition of Fibrosis
Ogerin exerts its anti-fibrotic effects through the activation of GPR68, a receptor that is endogenously activated by extracellular protons (acidic pH). In fibrotic tissues, the microenvironment is often acidic, making GPR68 a particularly relevant therapeutic target. Ogerin acts as a PAM, sensitizing GPR68 to activation at physiological and near-physiological pH.[1][2]
The key signaling pathway initiated by Ogerin-activated GPR68 is the Gαs pathway. This leads to a cascade of intracellular events that ultimately counteract the pro-fibrotic signaling of TGF-β.[1][3]
Signaling Pathway of Ogerin's Anti-Fibrotic Action
Caption: Ogerin's Anti-Fibrotic Signaling Pathway.
Importantly, Ogerin's activation of the Gαs pathway does not interfere with the canonical TGF-β-induced SMAD signaling pathway.[1][3] Instead, it appears to activate a parallel anti-fibrotic cascade. Ogerin acts as a biased agonist, preferentially stimulating the Gαs pathway over the Gαq pathway, which is also coupled to GPR68.[1][2]
Quantitative Data on the Anti-Fibrotic Effects of Ogerin
Studies utilizing primary human lung fibroblasts (PHLFs) from both non-fibrotic donors and patients with idiopathic pulmonary fibrosis (IPF) have provided quantitative evidence of Ogerin's efficacy.
Table 1: Effect of Ogerin on TGF-β-Induced Myofibroblast Differentiation
| Treatment Group | Ogerin Concentration (µM) | α-SMA Expression (% of TGF-β induced) | Reference |
| Non-Fibrotic PHLFs | 50 | Dose-dependent decrease | [1][2][4] |
| 100 | Dose-dependent decrease | [4] | |
| 150 | Dose-dependent decrease | [1][2][4] | |
| IPF PHLFs | 50 | Significant dose-dependent decrease | [1][2][4] |
| 100 | Significant dose-dependent decrease | [4] | |
| 150 | Significant dose-dependent decrease | [1][2][4] |
α-SMA (alpha-smooth muscle actin) is a key marker of myofibroblast differentiation.
Table 2: Effect of Ogerin on TGF-β-Induced Collagen Secretion
| Treatment Group | Ogerin Concentration (µM) | Secreted Col1A1 (% of TGF-β induced) | Reference |
| Non-Fibrotic PHLFs | 50 | Dose-dependent decrease | [1][2][4] |
| 100 | Dose-dependent decrease | [4] | |
| 150 | Dose-dependent decrease | [1][2][4] | |
| IPF PHLFs | 50 | Dose-dependent decrease | [1][2][4] |
| 100 | Dose-dependent decrease | [4] | |
| 150 | Dose-dependent decrease | [1][2][4] |
Col1A1 (Collagen, type I, alpha 1) is a major component of the fibrotic extracellular matrix.
Table 3: Effect of Ogerin on Gαs Pathway Activation
| Treatment Group | Ogerin Concentration (µM) | Phosphorylated CREB (% of control) | Reference |
| Non-Fibrotic PHLFs | 150 | Increased | [1][2][4] |
| IPF PHLFs | 150 | Increased | [1][2][4] |
Phosphorylation of CREB (cAMP response element-binding protein) is a downstream marker of Gαs pathway activation.
These findings indicate that Ogerin not only prevents the differentiation of fibroblasts into myofibroblasts but can also inhibit the excessive production of collagen, a hallmark of fibrosis. Notably, fibroblasts from fibrotic lungs appear to be more sensitive to the anti-fibrotic effects of Ogerin at lower concentrations.[2] Furthermore, Ogerin has been shown to partially reverse an established myofibroblast phenotype.[2]
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the anti-fibrotic effects of Ogerin.
Cell Culture and Treatment
-
Cell Lines: Primary human lung fibroblasts (PHLFs) isolated from non-fibrotic and IPF lung tissue.
-
Culture Conditions: Fibroblasts are cultured in a standard growth medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin) at 37°C and 5% CO2.
-
Treatment: For experiments, cells are typically serum-starved for 24 hours before treatment. Co-treatment involves the simultaneous addition of TGF-β (e.g., 1 ng/mL) and Ogerin (50-150 µM) for a specified duration (e.g., 40 minutes for signaling studies, 72 hours for differentiation and collagen assays).[1][2][4]
Western Blotting for α-SMA and Phospho-CREB
Caption: Western Blotting Workflow.
-
Cell Lysis: Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against α-SMA, phosphorylated CREB, total CREB, and a loading control (e.g., β-Tubulin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: Band intensity is quantified using densitometry and normalized to the loading control.[1][4]
Slot Blot for Secreted Collagen
-
Sample Preparation: Cell culture supernatant is collected after 72 hours of treatment.
-
Membrane Application: A defined volume of supernatant is applied to a nitrocellulose membrane using a slot blot apparatus.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against Col1A1.
-
Detection and Analysis: Similar to Western blotting, the membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected and quantified.[1][4]
Immunofluorescence for α-SMA
-
Cell Culture: Cells are grown on glass coverslips.
-
Treatment: Cells are treated with TGF-β and/or Ogerin for 72 hours.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Staining: Cells are incubated with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Images are acquired using a confocal microscope.[4]
Future Directions and Therapeutic Implications
The findings presented here strongly support the continued investigation of Ogerin and its analogues as a novel therapeutic strategy for fibrotic diseases. The key advantages of this approach include:
-
Targeting a Novel Pathway: The GPR68-Gαs pathway represents a distinct mechanism from existing anti-fibrotic therapies.
-
Broad Applicability: The anti-fibrotic effects of Ogerin have been observed in fibroblasts from multiple organs, suggesting potential for treating fibrosis in the lung, skin, and intestine.[1][3]
-
pH-Sensing Properties: The enhanced activity of GPR68 modulators in acidic environments could allow for targeted drug action in diseased tissues.[1][3]
Future research should focus on the development of more potent and selective GPR68 agonists, preclinical evaluation in animal models of fibrosis, and further elucidation of the downstream effectors of the Gαs pathway that mediate its anti-fibrotic actions. The potential inhibition of YAP/TAZ signaling by the Gαs pathway is a particularly interesting avenue for further investigation.[1]
References
- 1. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 3. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
Ogerin Analogue 1: Core Pharmacological Properties
An In-depth Technical Guide for Drug Development Professionals
Introduction
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a range of physiological and pathophysiological processes, including fibrotic diseases and neurological disorders.[1][2] The study of GPR68 has been significantly advanced by the development of selective modulators. Ogerin was the first small-molecule positive allosteric modulator (PAM) identified for GPR68, enhancing the receptor's response to its endogenous proton ligand.[3][4][5] This document provides a technical overview of the core pharmacological properties of Ogerin, which is considered a foundational analogue in its class. It also briefly discusses a more potent derivative, MS48107, to provide context for ongoing drug development efforts.
Mechanism of Action
Ogerin functions as a selective positive allosteric modulator (PAM) of GPR68.[1][6] It does not activate the receptor on its own but potentiates the activity of protons (H+) at the GPR68-Gαs pathway.[3][4] This allosteric modulation results in an increased signaling response at a given proton concentration, effectively shifting the dose-response curve to the left.[2] The downstream signaling cascade involves the activation of Gαs, leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and the p42/p44 MAP kinase pathway.[1] This is evidenced by the induction of CREB phosphorylation, a marker for Gαs pathway activation.[1][2]
Signaling Pathway Diagram
Caption: Ogerin potentiates proton-induced GPR68-Gαs signaling.
Quantitative Pharmacological Data
The following table summarizes the key in vitro binding and functional data for Ogerin.
| Parameter | Target | Value | Species | Notes | Reference |
| pEC50 | GPR68 | 6.83 | Not Specified | Positive allosteric modulation activity. | [1][6] |
| Ki | A2A Receptor | 220 nM | Not Specified | Moderate antagonistic effect. | [1][6] |
| Ki | 5-HT2B Receptor | 736 nM | Not Specified | Weak antagonist activity. | [1][6] |
In Vitro and In Vivo Effects
Anti-fibrotic Activity
Ogerin has demonstrated significant anti-fibrotic effects in vitro. It inhibits and partially reverses TGF-β-induced myofibroblast differentiation in primary human lung fibroblasts (PHLFs).[1][2] This effect is dose-dependent and occurs at the transcriptional level, suppressing the expression of pro-fibrotic genes such as Col1A1 and Col3A1.[1] Ogerin also exhibits anti-proliferative effects on TGF-β stimulated PHLFs.[1] Notably, the anti-fibrotic and Gαs signaling effects of Ogerin are enhanced at a more acidic pH (6.8), highlighting the interplay between the PAM and the receptor's endogenous proton ligand.[2]
Neurological Effects
In vivo studies in mice have shown that Ogerin can cross the blood-brain barrier and influence hippocampal-associated memory.[1][3] A single dose of 10 mg/kg was found to inhibit the fear conditioning reflex in wild-type mice, an effect that was absent in GPR68 knockout mice, confirming the on-target nature of this activity.[1]
Key Experimental Protocols
TGF-β Induced Myofibroblast Differentiation Assay
-
Cell Line: Primary Human Lung Fibroblasts (PHLFs).[1]
-
Treatment: Cells are stimulated with TGF-β to induce differentiation into myofibroblasts.
-
Intervention: Ogerin is added at varying concentrations (e.g., 50-150 µM) for a specified duration (e.g., 72 hours).[1]
-
Readouts:
-
Protein Expression: Western blotting for α-smooth muscle actin (αSMA), a marker of myofibroblast differentiation.[1]
-
Gene Expression: Quantitative PCR (qPCR) for collagen genes (Col1A1, Col3A1).[1]
-
Proliferation: Cell proliferation assays (e.g., MTT or BrdU incorporation) are performed on TGF-β stimulated PHLFs treated with Ogerin (e.g., 50, 100 µM for 72 hours).[1]
-
Experimental Workflow for Myofibroblast Differentiation Assay
Caption: Workflow for assessing Ogerin's anti-fibrotic effects.
In Vivo Fear Conditioning Model
-
Animal Model: Wild-type and GPR68 knockout mice.[1]
-
Procedure: Mice undergo a fear conditioning protocol where an unconditioned stimulus (e.g., foot shock) is paired with a conditioned stimulus (e.g., a specific context or cue).
-
Intervention: A single dose of Ogerin (10 mg/kg) is administered.[1]
-
Readout: The recall of the fear memory is assessed by measuring the freezing response of the mice when re-exposed to the conditioned stimulus.[1] A suppression of recall is indicative of an effect on hippocampal-associated memory.[1]
Structure-Activity Relationship and Next-Generation Analogues
Structure-activity relationship (SAR) studies on the Ogerin scaffold have led to the development of more potent GPR68 PAMs.[3][4] The lead compound from these studies, MS48107, demonstrated a 33-fold increase in allosteric activity compared to Ogerin.[3][4] MS48107 also showed high selectivity over other proton-sensing GPCRs and a panel of 48 common drug targets.[3] Furthermore, it was found to be bioavailable and brain-penetrant in mice, making it a valuable tool for further in vivo investigation of GPR68 function.[3][4]
Conclusion
Ogerin is a pioneering chemical probe that has been instrumental in elucidating the function of GPR68. As a selective positive allosteric modulator, it has demonstrated clear on-target effects in both in vitro models of fibrosis and in vivo models of memory. While Ogerin itself possesses moderate off-target activity, it has paved the way for the development of more potent and selective analogues like MS48107. The pharmacological profile of Ogerin and its derivatives suggests that targeting GPR68 may be a promising therapeutic strategy for fibrotic and neurological diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - American Chemical Society - Figshare [acs.figshare.com]
- 6. Ogerin | 5-HT Receptor | Adenosine Receptor | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for Ogerin Analogue 1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Ogerin analogues, a class of positive allosteric modulators (PAMs) targeting the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1). GPR68 is a proton-sensing receptor that is activated by extracellular acidification and is involved in various physiological and pathophysiological processes. Ogerin and its analogues potentiate the receptor's response to protons, making them valuable research tools and potential therapeutic agents.
This document outlines the methodologies for key in vitro assays to assess the potency and efficacy of "Ogerin analogue 1," a representative analogue of Ogerin. The protocols provided are for cAMP accumulation assays, intracellular calcium mobilization assays, and β-arrestin recruitment assays.
Data Presentation
The following tables summarize the in vitro activity of Ogerin and its more potent analogue, MS48107, which can be considered a representative "this compound" for experimental purposes.[1]
Table 1: In Vitro Potency of Ogerin and Analogue MS48107 in a cAMP Accumulation Assay
| Compound | Cell Line | Assay Type | Parameter | Value |
| Ogerin | HEK293 expressing GPR68 | cAMP Accumulation | pEC50 | ~6.0 |
| MS48107 | HEK293 expressing GPR68 | cAMP Accumulation | Δlog(αβ/Kb) | 1.52 (33-fold > Ogerin)[1] |
Table 2: In Vitro Potency of Ogerin in a Calcium Mobilization Assay
| Compound | Cell Line | Assay Type | Parameter | Value |
| Ogerin | Cells expressing GPR68 | Calcium Mobilization (FLIPR-TETRA) | pEC50 | 6.83 ± 0.06 |
Experimental Protocols
GPR68-Mediated cAMP Accumulation Assay
This assay measures the ability of this compound to potentiate proton-induced activation of the Gs signaling pathway, leading to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).
Principle: GPR68 can couple to the Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to produce cAMP. As a PAM, this compound will enhance the cAMP production initiated by a suboptimal concentration of protons (acidic pH).
Materials:
-
HEK293 cells stably expressing human GPR68 (HEK293-GPR68)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
cAMP assay kit (e.g., Cisbio cAMP Gs Dynamic kit)
-
This compound
-
HEPES buffer
-
Poly-D-lysine coated 384-well white plates
Protocol:
-
Cell Culture: Culture HEK293-GPR68 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the HEK293-GPR68 cells at a density of 5,000-10,000 cells/well in a 384-well white plate pre-coated with poly-D-lysine. Incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer (e.g., Opti-MEM buffered with HEPES to the desired pH). The final DMSO concentration in the assay should be below 0.5%.
-
Assay Procedure: a. Wash the cells gently with pre-warmed assay buffer at a neutral pH (e.g., pH 7.4). b. Add the serially diluted this compound to the wells. c. To stimulate the receptor, add an assay buffer with a suboptimal acidic pH (e.g., pH 7.0) containing a fixed concentration of a known GPR68 agonist (protons). d. Incubate for 30-60 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Mobilization Assay (FLIPR Assay)
This assay assesses the potentiation of proton-induced Gq signaling by this compound, leading to an increase in intracellular calcium concentration.
Principle: GPR68 can also couple to the Gq alpha subunit, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum. This transient increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR68 (CHO-GPR68 or HEK293-GPR68) and a promiscuous Gα protein like Gα15/qi5 to ensure robust coupling to the calcium pathway.[2]
-
Ham's F-12 or DMEM medium
-
FBS
-
Penicillin-Streptomycin
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Probenecid (B1678239) (an anion-exchange inhibitor to prevent dye leakage)
-
This compound
-
HEPES buffer
-
Black, clear-bottom 384-well plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Protocol:
-
Cell Culture: Maintain the CHO-GPR68 or HEK293-GPR68 cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Seed the cells at a density of 10,000-20,000 cells/well into a black, clear-bottom 384-well plate and incubate overnight.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and probenecid in a serum-free medium buffered with HEPES. b. Remove the culture medium from the cells and add the dye-loading buffer. c. Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Program the instrument to add the this compound solution to the cell plate. c. Immediately after, add a solution with an acidic pH (e.g., pH 6.8) to stimulate the receptor. d. Measure the fluorescence intensity before and after the addition of the compounds and the acidic stimulus.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to calculate the EC50.
β-Arrestin Recruitment Assay
This assay determines the ability of this compound to promote the interaction between GPR68 and β-arrestin, a key event in GPCR desensitization and signaling.
Principle: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be monitored using various technologies, such as enzyme fragment complementation (EFC), where the receptor and β-arrestin are tagged with complementary fragments of an enzyme. Ligand-induced interaction brings the fragments together, forming an active enzyme that generates a detectable signal.
Materials:
-
A cell line engineered for β-arrestin recruitment assays, co-expressing GPR68 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger enzyme acceptor fragment (e.g., from DiscoveRx PathHunter series).[3][4][5][6]
-
Appropriate cell culture medium and supplements.
-
Assay buffer and detection reagents specific to the chosen assay technology (e.g., PathHunter Detection Reagents).[3][4]
-
This compound
-
White, solid-bottom 384-well plates
Protocol:
-
Cell Culture and Plating: Follow the supplier's instructions for culturing and plating the specific β-arrestin recruitment assay cell line. Typically, cells are seeded in a 384-well plate and incubated overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Procedure: a. Add the diluted this compound to the cells. b. Add a stimulating ligand (protons at an acidic pH) to activate the receptor. c. Incubate for a period recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ogerin Analogue 1 (MS48107) for Cell Culture Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ogerin and its analogues are potent positive allosteric modulators (PAMs) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1). GPR68 is a proton-sensing receptor that is activated by extracellular acidosis and is involved in a variety of physiological and pathological processes, including fibrosis, inflammation, and cancer. Ogerin analogue 1, identified as MS48107, is a significant improvement over the parent compound, Ogerin, exhibiting a 33-fold increase in allosteric activity.[1][2] This increased potency makes MS48107 a valuable research tool for investigating the therapeutic potential of GPR68 modulation.
These application notes provide detailed protocols for the use of this compound (MS48107) in cell culture, focusing on its application in studying myofibroblast differentiation and GPR68-mediated signaling.
Mechanism of Action
This compound (MS48107) acts as a PAM at GPR68, which means it does not activate the receptor on its own but enhances the receptor's response to its natural ligand, protons (H+).[3] GPR68 activation by protons can trigger multiple downstream signaling pathways, including Gαs, Gαq, and Gα12/13. Ogerin and its analogues have been shown to be biased agonists, preferentially potentiating the Gαs signaling pathway.[4] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA).
Signaling Pathway Diagram
Caption: GPR68 signaling potentiated by this compound (MS48107).
Data Presentation
The following tables summarize the reported in vitro activities of Ogerin and its potent analogue, MS48107. Due to the significantly higher potency of MS48107, it is recommended to perform dose-response studies to determine the optimal concentration for your specific cell type and assay, likely at concentrations 10- to 50-fold lower than those used for Ogerin.
Table 1: In Vitro Activity of Ogerin
| Cell Line | Assay | Concentration Range (µM) | Incubation Time | Observed Effect |
| Primary Human Lung Fibroblasts (PHLFs) | Myofibroblast Differentiation (TGF-β induced) | 50 - 150 | 72 h | Inhibition and partial reversal of pro-fibrotic phenotypes. |
| PHLFs | Collagen Production (basal and TGF-β induced) | 50 - 150 | 48 h | Inhibition of collagen production at the transcriptional level. |
| PHLFs | Cell Proliferation (TGF-β stimulated) | 50, 100 | 72 h | Anti-proliferative effect. |
| PHLFs | Gαs Signaling Activation | 150 | 40 min | Activation of Gαs signaling. |
| HEK293 (stably expressing HA-GPR68) | PKA and MAP Kinase Pathway Activation | 50 | 10 min | Activation of PKA and p42/p44 MAP kinase pathways. |
Table 2: Potency and Selectivity of this compound (MS48107)
| Compound | Target | Activity | Notes |
| MS48107 | GPR68 | Positive Allosteric Modulator | 33-fold increased allosteric activity compared to Ogerin.[1][2] |
| MS48107 | 5-HT2B Receptor | Weak Antagonist (Ki = 310 nM) | Moderate binding affinity (Ki = 219 nM). No agonist activity. |
| MS48107 | MT1 Receptor | Weak Full Agonist (EC50 = 320 nM) | Low binding affinity (5900 nM). |
| MS48107 | MT2 Receptor | Weak Partial Agonist (EC50 = 540 nM) | Low binding affinity (1100 nM). |
Experimental Protocols
Protocol 1: Inhibition of TGF-β-Induced Myofibroblast Differentiation
This protocol is adapted from studies using Ogerin and should be optimized for MS48107, starting with lower concentrations.
1. Materials:
-
Primary Human Lung Fibroblasts (PHLFs) or other relevant fibroblast cell lines
-
Fibroblast growth medium (e.g., FGM-2)
-
Recombinant human TGF-β1
-
This compound (MS48107)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
Antibodies for Western blotting: anti-α-SMA, anti-collagen I, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
qRT-PCR reagents for analyzing gene expression of ACTA2 (α-SMA) and COL1A1 (collagen I)
2. Procedure:
-
Cell Seeding: Plate fibroblasts in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in fibroblast growth medium.
-
Serum Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours.
-
Treatment:
-
Prepare a stock solution of MS48107 in DMSO.
-
Prepare working solutions of MS48107 and TGF-β1 in low-serum medium. It is recommended to test a range of MS48107 concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal dose.
-
Aspirate the medium from the cells and add the treatment media:
-
Control (vehicle)
-
TGF-β1 (e.g., 1-5 ng/mL)
-
MS48107 alone (at various concentrations)
-
TGF-β1 + MS48107 (at various concentrations)
-
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Analysis:
-
Western Blotting: Lyse the cells, quantify protein concentration, and perform Western blotting to analyze the expression of α-SMA and collagen I.
-
qRT-PCR: Isolate total RNA, synthesize cDNA, and perform qRT-PCR to analyze the mRNA levels of ACTA2 and COL1A1.
-
Experimental Workflow for Myofibroblast Differentiation Assay
Caption: Workflow for assessing the effect of MS48107 on myofibroblast differentiation.
Protocol 2: cAMP Accumulation Assay
This protocol is for measuring the potentiation of GPR68-mediated Gαs signaling by MS48107.
1. Materials:
-
HEK293 cells stably expressing GPR68
-
Cell culture medium for HEK293 cells (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH adjusted as needed)
-
This compound (MS48107)
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
2. Procedure:
-
Cell Seeding: Plate GPR68-expressing HEK293 cells in a 96-well or 384-well plate at a density appropriate for the chosen cAMP assay kit.
-
Proton Stimulation Buffers: Prepare assay buffers with varying pH values (e.g., pH 7.4, 7.0, 6.8) to stimulate GPR68.
-
Treatment:
-
Aspirate the culture medium and wash the cells once with assay buffer (pH 7.4).
-
Add assay buffer containing IBMX (to prevent cAMP degradation) and varying concentrations of MS48107. Incubate for a short period (e.g., 10-15 minutes).
-
Add the proton stimulation buffers (different pH) to the wells.
-
Include control wells:
-
Basal (no stimulation)
-
Forskolin (to directly activate adenylyl cyclase)
-
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the MS48107 concentration at different pH levels to determine the potentiation effect.
Logical Relationship of Experimental Design
Caption: Logical flow of experiments to test the efficacy of MS48107.
Concluding Remarks
This compound (MS48107) is a powerful tool for studying the role of GPR68 in various cellular processes. Its high potency necessitates careful dose-response optimization for each specific application. The protocols provided here offer a solid foundation for initiating in vitro studies with this promising compound. Researchers are encouraged to adapt these methods to their specific cell systems and experimental questions to fully explore the therapeutic potential of GPR68 modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS48107 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mechanical and chemical activation of GPR68 probed with a genetically encoded fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Ogerin Analogue 1 in Mouse Models for Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on available information for the GPR68 positive allosteric modulator (PAM) Ogerin and its potent analogue, MS48107. As of the date of this document, specific in vivo data for a compound explicitly named "Ogerin analogue 1" in the context of metabolic studies is not publicly available. The protocols provided are standard methods for assessing glucose metabolism in mouse models and should be adapted and optimized for the specific analogue being investigated.
Introduction
G protein-coupled receptor 68 (GPR68), also known as Ovarian cancer G-protein coupled receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis. Ogerin was the first small-molecule positive allosteric modulator (PAM) identified for GPR68. Subsequent research has led to the development of more potent analogues, such as MS48107, which exhibits a 33-fold increased allosteric activity compared to Ogerin.[1][2] These compounds serve as valuable tools for investigating the physiological and pathophysiological roles of GPR68 in vivo.[1][3] While the role of GPR68 has been explored in the context of fear conditioning and cardiovascular disease, its function in metabolic regulation is an emerging area of interest.[4][5] Recent studies have suggested a role for GPR68 in the regulation of feeding and in mediating glucose metabolic symbiosis in cancer cells, indicating its potential as a target for metabolic diseases.[6][7]
This document provides detailed protocols for the in vivo administration of an Ogerin analogue, using the better-characterized analogue MS48107 as a reference for dosing and formulation, to assess its effects on glucose homeostasis in mouse models.
Compound Information and In Vivo Pharmacokinetics
While data for "this compound" is unavailable, the potent analogue MS48107 has been characterized in vivo.
Table 1: Summary of In Vivo Data for Ogerin and Analogue MS48107
| Compound | Target | In Vivo Model | Dose | Route of Administration | Key Findings | Reference |
| Ogerin | GPR68 PAM | Wild-type and GPR68 knockout mice | 10 mg/kg (single dose) | Not specified | Suppressed recall in fear conditioning in wild-type mice. | [4] |
| MS48107 | GPR68 PAM | Swiss Albino mice | 25 mg/kg (single dose) | Intraperitoneal (i.p.) | Bioavailable and readily crosses the blood-brain barrier. High exposure levels (>10 µM) in plasma and brain maintained for 2 hours. | [8][9] |
Signaling Pathway
Ogerin and its analogues are positive allosteric modulators of GPR68. GPR68 is known to couple to several G protein pathways, including Gαs, Gαq/11, and Gα12/13, leading to the activation of various downstream signaling cascades. The Gαs pathway, in particular, leads to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).
Experimental Protocols
Preparation and Administration of this compound
This protocol is based on the formulation for the related compound MS48107.
Materials:
-
This compound (or MS48107)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
1 mL syringes with 27-30 gauge needles
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the Ogerin analogue in DMSO. The concentration will depend on the final desired dose and injection volume. For guidance, a 25 mg/mL stock in DMSO could be a starting point.
-
Vehicle Preparation: The vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Working Solution Preparation: a. For a final injection volume of 10 mL, add 1 mL of the DMSO stock solution to a sterile tube. b. Add 4 mL of PEG300 and vortex thoroughly. c. Add 0.5 mL of Tween-80 and vortex until the solution is clear. d. Add 4.5 mL of sterile saline and vortex to mix completely. e. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[9] f. The final working solution should be prepared fresh on the day of the experiment.[4]
-
Administration: a. Administer the solution via intraperitoneal (i.p.) injection. b. Based on the MS48107 data, a starting dose of 25 mg/kg can be used.[8][9] The injection volume should be calculated based on the animal's body weight (typically 5-10 µL/g of body weight).
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load from the blood.
Materials:
-
8-12 week old male C57BL/6J mice
-
This compound working solution and vehicle
-
50% Dextrose solution (sterile)
-
Glucometer and test strips
-
Heparinized capillary tubes (for plasma collection if needed)
-
Oral gavage needles
-
Restraining device
Procedure:
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.
-
Baseline Measurements: Weigh the mice and take a baseline blood glucose reading (T= -30 or -60 min) from a small tail snip.
-
Compound Administration: Administer the Ogerin analogue or vehicle via i.p. injection at the desired dose (e.g., 25 mg/kg). The timing of administration before the glucose challenge should be based on the compound's pharmacokinetic profile (e.g., 30-60 minutes prior).
-
Glucose Challenge: At T=0, administer a 2 g/kg dose of glucose via oral gavage.
-
Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion.
In Vivo Insulin (B600854) Secretion Assay
This assay measures the insulin response to a glucose challenge.
Materials:
-
Same as for OGTT
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
Mouse Insulin ELISA kit
Procedure:
-
Fasting and Dosing: Follow the same fasting and compound administration protocol as the OGTT.
-
Blood Collection: a. At T=0 (immediately before glucose administration), collect a larger blood sample (~50 µL) in an EDTA-coated tube for baseline insulin measurement. b. Administer the glucose challenge (2 g/kg, oral gavage). c. Collect another blood sample at T=15 minutes, as this is typically the peak of the first-phase insulin response. Additional time points (e.g., 30 and 60 minutes) can also be included.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Insulin Measurement: Store plasma at -80°C until analysis. Measure insulin concentrations using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the plasma insulin concentrations at baseline and post-glucose challenge between the vehicle- and compound-treated groups.
Expected Outcomes and Data Presentation
As there is no published data on the effects of Ogerin analogues on glucose metabolism, the expected outcomes are hypothetical. If this compound enhances glucose-stimulated insulin secretion, one would expect to see lower blood glucose levels and a smaller AUC in the OGTT, coupled with higher plasma insulin levels in the insulin secretion assay, particularly at the 15-minute time point.
Table 2: Hypothetical Data Presentation for OGTT
| Treatment Group | N | AUC (mg/dL * min) |
| Vehicle | 8 | Value ± SEM |
| This compound (25 mg/kg) | 8 | Value ± SEM |
Table 3: Hypothetical Data Presentation for In Vivo Insulin Secretion
| Treatment Group | N | Baseline Insulin (ng/mL) | 15 min Post-Glucose Insulin (ng/mL) |
| Vehicle | 8 | Value ± SEM | Value ± SEM |
| This compound (25 mg/kg) | 8 | Value ± SEM | Value ± SEM |
Conclusion
The protocols outlined in this document provide a framework for the in vivo investigation of this compound's effects on glucose metabolism in mouse models. Based on the emerging links between GPR68 and metabolic regulation, these studies are warranted to explore the therapeutic potential of GPR68 modulation in diseases such as type 2 diabetes. Researchers should perform dose-response studies and detailed pharmacokinetic/pharmacodynamic analyses to fully characterize the in vivo properties of their specific Ogerin analogue.
References
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MS48107 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. GPR68 supports AML cells through the calcium/calcineurin pro-survival pathway and confers chemoresistance by mediating glucose metabolic symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The orphan receptor GPR68 is expressed in the hypothalamus and is involved in the regulation of feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ogerin Analogue 1 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ogerin and its analogues are selective positive allosteric modulators (PAMs) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2][3] GPR68 is a proton-sensing receptor that is typically activated by an acidic extracellular environment.[2][4][5] Ogerin potentiates the proton-induced activation of GPR68, enabling its activity at physiological pH and enhancing its signaling at lower pH levels.[2][6] These compounds have shown potential in preclinical models for fibrotic diseases and neurological disorders.[1][3]
This document provides detailed application notes and protocols for the use of Ogerin analogue 1 in preclinical studies, based on the available data for Ogerin. It is important to note that "this compound" is not a widely designated compound in the current literature; therefore, the following information is based on studies conducted with Ogerin. Researchers should consider this when designing their experiments.
Data Presentation
In Vitro Quantitative Data
| Parameter | Value | Cell Type | Assay Description | Reference |
| pEC50 | 6.83 | HEK293 cells expressing HA-GPR68 | Modulation of proton-mediated calcium mobilization. | [1] |
| EC50 | ~0.17 µM | HEK-293T cells expressing GPR68 | Activation of GPR68. | [5] |
| Ki (A2A receptor) | 220 nM | - | Radioligand binding modulation. | [1][7] |
| Ki (5-HT2B receptor) | 736 nM | - | Radioligand binding modulation. | [7] |
| Effective Concentration | 50-150 µM | Primary human lung fibroblasts (PHLFs) | Inhibition of TGF-β induced pro-fibrotic phenotypes. | [1] |
| Effective Concentration | 1-10 µM | Human OA chondrocytes | Modulation of IL-1β stimulated MMP3 and MMP13 mRNA expression. | |
| Effective Concentration | 150 µM | Human dermal, intestinal, and orbital fibroblasts | Inhibition of TGF-β induced gene transcription. | [2][8] |
In Vivo Quantitative Data
| Dosage | Route of Administration | Animal Model | Study | Outcome | Reference |
| 10 mg/kg (single dose) | Intraperitoneal (IP) | Wild-type and GPR68 knockout mice | Fear conditioning reflex. | Suppressed recall in fear conditioning in wild-type mice, but not in GPR68 knockout mice. | [1][9] |
Signaling Pathway
Ogerin acts as a biased positive allosteric modulator of GPR68. It potentiates the Gαs signaling pathway while inhibiting the Gαq pathway.[2][8] The activation of the Gαs pathway leads to the production of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of the cAMP response element-binding protein (CREB).[2][3]
Caption: this compound Signaling Pathway.
Experimental Protocols
In Vitro Myofibroblast Differentiation Assay
This protocol is designed to assess the effect of this compound on TGF-β-induced myofibroblast differentiation.
1. Cell Culture:
-
Culture primary human lung fibroblasts (PHLFs) in appropriate growth medium.
-
Seed cells in 6-well plates at a density of 1 x 10^5 cells/well and allow to adhere overnight.
2. Treatment:
-
Starve cells in serum-free medium for 24 hours.
-
Treat cells with TGF-β (1-5 ng/mL) in the presence or absence of this compound (50-150 µM) for 48-72 hours.[1] Include a vehicle control (e.g., DMSO).
3. Analysis:
-
Quantitative RT-PCR: Extract total RNA and perform qRT-PCR to measure the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA, gene name ACTA2) and Collagen Type I Alpha 1 Chain (COL1A1).[2][8]
-
Western Blot: Lyse cells and perform Western blotting to detect α-SMA protein levels.
-
Immunofluorescence: Fix cells and perform immunofluorescence staining for α-SMA to visualize myofibroblast differentiation.
Caption: Myofibroblast Differentiation Workflow.
In Vitro cAMP Measurement Assay
This protocol measures the activation of the Gαs pathway by this compound.
1. Cell Culture:
-
Culture HEK293 cells stably expressing GPR68 in a suitable medium.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
2. Treatment:
-
Wash cells with assay buffer.
-
Treat cells with various concentrations of this compound for 10-30 minutes.[1] Include a positive control (e.g., forskolin) and a vehicle control.
3. cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
In Vivo Fear Conditioning Study
This protocol outlines a study to assess the effect of this compound on memory.[1]
1. Animals:
-
Use adult male C57BL/6J mice. House them under standard laboratory conditions.
2. Fear Conditioning Training:
-
Place a mouse in a conditioning chamber.
-
After an acclimation period, present an auditory conditioned stimulus (CS; e.g., a tone) that co-terminates with an unconditioned stimulus (US; e.g., a mild foot shock).
-
Repeat the CS-US pairing several times.
3. Treatment:
-
Administer this compound (10 mg/kg, IP) or vehicle control at a specified time before the recall test.[1]
4. Contextual and Cued Fear Recall Test:
-
Contextual Recall: Place the mouse back into the original conditioning chamber and measure freezing behavior for a set duration.
-
Cued Recall: Place the mouse in a novel context and, after an acclimation period, present the CS (tone) and measure freezing behavior.
5. Data Analysis:
-
Quantify freezing behavior as a measure of fear memory. Compare the freezing levels between the this compound-treated and vehicle-treated groups.
Disclaimer
The information provided in these application notes and protocols is for research purposes only. The dosages and methodologies are based on published studies with Ogerin and may require optimization for "this compound" and specific experimental conditions. Researchers should always adhere to institutional guidelines and safety protocols when handling chemical compounds and conducting animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. GPR68 senses flow and is essential for vascular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ogerin | 5-HT Receptor | Adenosine Receptor | TargetMol [targetmol.com]
- 8. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
Application Notes and Protocols: Ogerin Analogue 1 in TGF-β Induced Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ogerin analogue 1 (referred to as Ogerin) in studying and modulating Transforming Growth Factor-beta (TGF-β) induced fibrosis. Ogerin is a positive allosteric modulator (PAM) of the pH-sensing G-protein coupled receptor, GPR68 (also known as Ovarian Cancer G-protein Receptor 1, OGR1)[1][2][3]. Activation of GPR68 by Ogerin has been shown to counteract the pro-fibrotic effects of TGF-β, a key signaling molecule in the pathogenesis of fibrotic diseases like Idiopathic Pulmonary Fibrosis (IPF)[1][2][3].
Mechanism of Action
TGF-β is a primary driver of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, which are characterized by excessive extracellular matrix deposition[1][2][4]. Ogerin exerts its anti-fibrotic effects by activating GPR68, which in turn stimulates the Gαs signaling pathway. This leads to Protein Kinase A (PKA)-dependent phosphorylation of the cAMP response element-binding protein (CREB)[1][2]. Notably, this action does not interfere with the canonical TGF-β induced SMAD signaling pathway but provides a counter-regulatory signal that inhibits myofibroblast differentiation and collagen production at the transcriptional level[1][2]. The efficacy of Ogerin is enhanced under acidic conditions, which are often characteristic of fibrotic microenvironments[1][2][3].
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Ogerin on TGF-β induced fibrotic markers in primary human lung fibroblasts (PHLFs).
Table 1: Effect of Ogerin on TGF-β Induced α-Smooth Muscle Actin (αSMA) Expression
| Cell Type | Treatment | Ogerin Concentration (μM) | Duration | αSMA Expression (% of TGF-β induced) | Reference |
| Non-fibrotic PHLFs | Co-treatment with TGF-β (1 ng/mL) | 50 | 72 hours | Reduced | [2][3][5] |
| Non-fibrotic PHLFs | Co-treatment with TGF-β (1 ng/mL) | 100 | 72 hours | Significantly Reduced | [2][3][5] |
| Non-fibrotic PHLFs | Co-treatment with TGF-β (1 ng/mL) | 150 | 72 hours | Significantly Reduced | [2][3][5] |
| IPF PHLFs | Co-treatment with TGF-β (1 ng/mL) | 50 | 72 hours | Reduced | [2][3][5] |
| IPF PHLFs | Co-treatment with TGF-β (1 ng/mL) | 100 | 72 hours | Significantly Reduced | [2][3][5] |
| IPF PHLFs | Co-treatment with TGF-β (1 ng/mL) | 150 | 72 hours | Significantly Reduced | [2][3][5] |
Table 2: Effect of Ogerin on TGF-β Induced Collagen (Col1A1) Expression
| Cell Type | Treatment | Ogerin Concentration (μM) | Duration | Col1A1 Expression (% of TGF-β induced) | Reference |
| Non-fibrotic PHLFs | Co-treatment with TGF-β (1 ng/mL) | 50 | 48 hours (mRNA) | Reduced | [2] |
| Non-fibrotic PHLFs | Co-treatment with TGF-β (1 ng/mL) | 100 | 48 hours (mRNA) | Significantly Reduced | [2] |
| Non-fibrotic PHLFs | Co-treatment with TGF-β (1 ng/mL) | 150 | 48 hours (mRNA) | Significantly Reduced | [2] |
| IPF PHLFs | Co-treatment with TGF-β (1 ng/mL) | 50 | 48 hours (mRNA) | Reduced | [2] |
| IPF PHLFs | Co-treatment with TGF-β (1 ng/mL) | 100 | 48 hours (mRNA) | Significantly Reduced | [2] |
| IPF PHLFs | Co-treatment with TGF-β (1 ng/mL) | 150 | 48 hours (mRNA) | Significantly Reduced | [2] |
| Non-fibrotic & IPF PHLFs | Co-treatment with TGF-β (1 ng/mL) | 50-150 | 72 hours (secreted protein) | Dose-dependently Reduced | [2][3][5] |
Table 3: Effect of Ogerin on CREB Phosphorylation
| Cell Type | Treatment | Ogerin Concentration (μM) | Duration | pCREB Levels (% of Control) | Reference |
| Non-fibrotic PHLFs | Ogerin alone | 150 | 40 minutes | Increased | [2][3][5] |
| IPF PHLFs | Ogerin alone | 150 | 40 minutes | Increased | [2][3][5] |
| Non-fibrotic PHLFs | Co-treatment with TGF-β (1 ng/mL) | 150 | 40 minutes | Increased | [2][3][5] |
| IPF PHLFs | Co-treatment with TGF-β (1 ng/mL) | 150 | 40 minutes | Increased | [2][3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Inhibition of TGF-β Induced Myofibroblast Differentiation
This protocol details the steps to assess the inhibitory effect of Ogerin on TGF-β-induced myofibroblast differentiation in primary human lung fibroblasts (PHLFs).
Materials:
-
Primary human lung fibroblasts (PHLFs)
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
Ogerin
-
DMSO (vehicle control)
-
Reagents for RNA extraction, qRT-PCR, protein lysis, Western blotting, and slot blotting
Procedure:
-
Cell Culture: Culture PHLFs in standard growth medium until they reach 80-90% confluency.
-
Seeding: Seed PHLFs in appropriate culture plates (e.g., 6-well plates for protein/RNA, 12-well plates for other assays) at a density that will result in 80-90% confluency at the end of the experiment.
-
Serum Starvation: Once cells have adhered, replace the growth medium with serum-free medium and incubate for 24 hours.
-
Treatment: Prepare treatment media containing TGF-β (1 ng/mL) and varying concentrations of Ogerin (50, 100, 150 μM) or DMSO vehicle. Remove the serum-free medium and add the treatment media to the cells.
-
Incubation: Incubate the cells for 48 hours for transcriptional analysis (qRT-PCR) or 72 hours for protein analysis (Western blot, slot blot)[2][3][5].
-
Harvesting:
-
For qRT-PCR: Lyse cells directly in the plate and extract total RNA.
-
For Western Blot: Collect cell lysates using an appropriate lysis buffer.
-
For Slot Blot: Collect the cell culture supernatant.
-
-
Analysis:
-
qRT-PCR: Analyze the mRNA expression of fibrotic markers such as COL1A1, COL3A1, and ACTA2 (αSMA), using a housekeeping gene (e.g., 18S rRNA) for normalization[2].
-
Western Blot: Analyze the protein expression of αSMA, standardizing to a loading control like β-Tubulin[2][3][5].
-
Slot Blot: Analyze the secretion of Col1A1 into the supernatant[2][3][5].
-
Protocol 2: Reversal of Established Myofibroblast Phenotype
This protocol assesses the ability of Ogerin to reverse an already established pro-fibrotic phenotype.
Procedure:
-
Cell Culture and Seeding: Follow steps 1-3 from Protocol 1.
-
Initial Treatment: Treat cells with TGF-β (1 ng/mL) or vehicle for 24 hours to induce myofibroblast differentiation[3][5].
-
Wash and Second Treatment: After 24 hours, remove the TGF-β-containing medium, wash the cells with PBS, and then add fresh serum-free medium containing Ogerin (150 μM) or vehicle[3][5].
-
Incubation: Incubate the cells for an additional 48 hours (total experiment time of 72 hours)[3][5].
-
Harvesting and Analysis: Harvest cell lysates and analyze αSMA protein expression by Western blot as described in Protocol 1[3][5].
Protocol 3: Analysis of Gαs Signaling Activation
This protocol is for measuring the activation of the Gαs pathway by Ogerin through the detection of CREB phosphorylation.
Procedure:
-
Cell Culture and Seeding: Follow steps 1-3 from Protocol 1.
-
Treatment: Treat cells with Ogerin (150 μM) with or without TGF-β (1 ng/mL) for a short duration, typically 40 minutes, to capture the phosphorylation event[2][3][5].
-
Harvesting: Immediately place the culture plates on ice, wash with cold PBS, and lyse the cells with a lysis buffer containing phosphatase and protease inhibitors.
-
Analysis: Perform a Western blot to detect phosphorylated CREB (pCREB) and total CREB. The ratio of pCREB to total CREB is used for quantification[2][3][5].
Conclusion
This compound represents a promising therapeutic agent for fibrotic diseases by targeting the GPR68-Gαs pathway to counteract TGF-β-driven fibrosis. The provided protocols and data offer a framework for researchers to investigate its efficacy and mechanism of action in various in vitro fibrosis models. These studies highlight the potential of modulating pH-sensing GPCRs as a novel anti-fibrotic strategy.
References
- 1. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
Application Notes and Protocols for Ogerin Analogue 1 in CREB Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ogerin and its analogues are potent and selective positive allosteric modulators (PAMs) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that can be activated by acidic extracellular pH.[1][2] Ogerin and its analogues enhance the receptor's sensitivity to protons, leading to the activation of downstream signaling pathways.[1][2][3] One of the key pathways activated by Ogerin is the Gαs signaling cascade, which results in the phosphorylation of the cAMP response element-binding protein (CREB) at serine 133.[1][3][4] Phosphorylated CREB (pCREB) is a critical transcription factor involved in various cellular processes, including neuronal plasticity, cell survival, and proliferation. These application notes provide detailed protocols for utilizing Ogerin analogue 1 in CREB phosphorylation assays.
Mechanism of Action
This compound, as a PAM of GPR68, facilitates the activation of the Gαs protein subunit upon proton binding to the receptor. Activated Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates CREB at its serine 133 residue.[3][4] This phosphorylation event is a critical step for the recruitment of co-activators and the initiation of target gene transcription. Notably, the effect of Ogerin on Gαs signaling and subsequent CREB phosphorylation is potentiated at a more acidic extracellular pH.[4]
Data Presentation
The following tables summarize the quantitative data on the effect of Ogerin on CREB phosphorylation.
Table 1: Dose-Dependent Effect of Ogerin on CREB Phosphorylation
| This compound Concentration (µM) | Treatment Time (minutes) | Cell Type | Assay Method | Fold Increase in pCREB/Total CREB (Mean ± SEM) |
| 50 | 10 | HEK293 (GPR68 expressing) | Western Blot | Reported to activate PKA pathway[1] |
| 100 | 40 | Primary Human Lung Fibroblasts | Western Blot | ~2.5 ± 0.5[4] |
| 150 | 40 | Primary Human Lung Fibroblasts | Western Blot | ~3.0 ± 0.6[1] |
Table 2: Effect of pH on Ogerin-Induced CREB Phosphorylation
| This compound Concentration (µM) | pH | Treatment Time (minutes) | Cell Type | Assay Method | Fold Increase in pCREB/Total CREB (Mean ± SEM) |
| 100 | 7.4 | 40 | Primary Human Lung Fibroblasts | Western Blot | ~2.5 ± 0.5[4] |
| 100 | 6.8 | 40 | Primary Human Lung Fibroblasts | Western Blot | ~4.0 ± 0.7[4] |
Experimental Protocols
Protocol 1: Western Blotting for pCREB Detection
This protocol describes the detection of phosphorylated CREB (pCREB) and total CREB in cell lysates following treatment with this compound.
Materials:
-
Cells expressing GPR68 (e.g., Primary Human Lung Fibroblasts, HEK2993-GPR68)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-pCREB (Ser133) and Rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat cells with the desired concentrations of this compound (e.g., 50-150 µM) for the specified time (e.g., 10-40 minutes). A vehicle control (e.g., DMSO) should be included. For a positive control, treat cells with 30 µM Forskolin and 0.5 mM IBMX for 30 minutes.[2]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pCREB (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
Experimental Workflow:
Protocol 2: Immunofluorescence for pCREB Detection
This protocol details the immunofluorescent staining of pCREB in cells treated with this compound to visualize its nuclear translocation.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
PBS
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
Blocking solution (5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-pCREB (Ser133)
-
Fluorophore-conjugated anti-rabbit secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (nuclear counterstain)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to adhere.
-
Treat cells with this compound as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Immunostaining:
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibody against pCREB (e.g., 1:400 dilution) in blocking solution overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody (e.g., 1:1000 dilution) in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a confocal or fluorescence microscope.
-
Expected Results:
Upon treatment with this compound, an increase in pCREB immunofluorescence is expected, with a predominant localization within the nucleus.
Experimental Workflow:
References
- 1. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 2. CREB Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ogerin Analogue 1 in the Study of Myofibroblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ogerin, a positive allosteric modulator (PAM) of the G-protein coupled receptor 68 (GPR68), in the investigation of myofibroblast differentiation. The information presented is based on published research and is intended to guide researchers in designing and conducting experiments to explore the anti-fibrotic potential of GPR68 activation. While the user requested information on "Ogerin analogue 1," the available scientific literature predominantly refers to "Ogerin." It is presumed that "this compound" is either Ogerin itself or a closely related compound with a similar mechanism of action.
Introduction
Myofibroblast differentiation, a key process in tissue repair and fibrosis, is characterized by the transformation of fibroblasts into contractile cells that excessively deposit extracellular matrix components.[1] Transforming growth factor-beta (TGF-β) is a primary inducer of this differentiation.[2][3][4] Ogerin has emerged as a valuable chemical probe for studying the modulation of this process.[5] It acts as a PAM for GPR68, a proton-sensing receptor, enhancing its signaling activity.[2][3] Research has demonstrated that Ogerin can inhibit and even partially reverse TGF-β-induced myofibroblast differentiation across various fibroblast types, including those from the lung, skin, intestine, and tendons.[1][2][5] This makes Ogerin a critical tool for investigating the therapeutic potential of targeting the GPR68 signaling pathway in fibrotic diseases.[2][5]
Mechanism of Action
Ogerin potentiates the proton-induced activation of GPR68, which primarily couples to the Gαs signaling pathway.[2] This activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) 3',5'-monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[2][6] Notably, this anti-fibrotic signaling cascade occurs without inhibiting the canonical TGF-β-induced SMAD signaling pathway.[2][3] The inhibitory effects of Ogerin on myofibroblast differentiation are enhanced under acidic conditions, which is relevant to the microenvironment of fibrotic tissues.[2][3][7]
Data Presentation
The following tables summarize the quantitative effects of Ogerin on markers of myofibroblast differentiation as reported in the literature.
Table 1: Effect of Ogerin on TGF-β-Induced α-Smooth Muscle Actin (αSMA) Expression
| Cell Type | Ogerin Concentration (µM) | Treatment Duration | Fold Change vs. TGF-β Control | Reference |
| Primary Human Lung Fibroblasts | 50 | 72 hours | Dose-dependent decrease | [2][6][7] |
| Primary Human Lung Fibroblasts | 100 | 72 hours | Dose-dependent decrease | [2][6][7] |
| Primary Human Lung Fibroblasts | 150 | 72 hours | Dose-dependent decrease | [2][6][7] |
| Primary Mouse Tendon Fibroblasts | 150 | 24 hours | ~50% reduction in αSMA+ cells | [1] |
Table 2: Effect of Ogerin on TGF-β-Induced Pro-fibrotic Gene Expression
| Cell Type | Gene | Ogerin Concentration (µM) | Treatment Duration | Effect | Reference |
| Primary Human Lung Fibroblasts | Col1A1 | 50 - 150 | 48 hours | Dose-dependent decrease | [6] |
| Primary Human Lung Fibroblasts | Col3A1 | 50 - 150 | 48 hours | Dose-dependent decrease | [6] |
| Human Dermal Fibroblasts | Col1A1 | 150 | 48 hours | Significant decrease | [6] |
| Human Dermal Fibroblasts | ACTA2 (αSMA) | 150 | 48 hours | Significant decrease | [6] |
| Human Intestinal Fibroblasts | Col1A1 | 150 | 48 hours | Significant decrease | [6] |
| Human Intestinal Fibroblasts | ACTA2 (αSMA) | 150 | 48 hours | Significant decrease | [6] |
Experimental Protocols
The following are detailed protocols for studying the effects of Ogerin on myofibroblast differentiation.
Protocol 1: Inhibition of TGF-β-Induced Myofibroblast Differentiation
This protocol is designed to assess the ability of Ogerin to prevent the differentiation of fibroblasts into myofibroblasts.
Materials:
-
Fibroblast cell line of interest (e.g., primary human lung fibroblasts)
-
Complete cell culture medium
-
Recombinant human TGF-β1 (R&D Systems or equivalent)
-
Ogerin (Tocris, MedChemExpress, or equivalent)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., antibodies for Western blot or immunofluorescence, RNA isolation kits for qRT-PCR)
Procedure:
-
Cell Seeding: Plate fibroblasts at a desired density in appropriate culture vessels. Allow cells to adhere and reach approximately 70-80% confluency.
-
Starvation (Optional): To reduce basal activation, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium prior to treatment.
-
Treatment:
-
Prepare treatment media containing:
-
Vehicle control
-
TGF-β1 (e.g., 1-5 ng/mL)
-
Ogerin at various concentrations (e.g., 50, 100, 150 µM)
-
TGF-β1 co-treated with Ogerin at various concentrations.
-
-
Aspirate the culture medium and replace it with the prepared treatment media.
-
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time may vary depending on the cell type and the specific markers being analyzed.[1][2][7]
-
Analysis: Following incubation, harvest the cells for downstream analysis:
-
Western Blot: Lyse cells and analyze protein expression of αSMA. Normalize to a loading control like β-tubulin.[2][6][7]
-
Immunofluorescence: Fix, permeabilize, and stain cells for αSMA to visualize myofibroblast morphology and quantify the percentage of αSMA-positive cells.[1][2]
-
qRT-PCR: Isolate total RNA and perform quantitative reverse transcription PCR to measure the mRNA levels of pro-fibrotic genes such as ACTA2 (αSMA), COL1A1, and COL3A1.[6]
-
References
- 1. Ogerin induced activation of Gpr68 alters tendon healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The effects of TGF-β receptor I inhibitors on myofibroblast differentiation and myotube formation [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 7. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
Application Notes and Protocols for Ogerin Analogue 1 in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ogerin is a selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor abundant in the brain that is implicated in learning, memory, and neuroprotection.[1][2][3][4] Ogerin enhances the receptor's response to its endogenous ligand (protons), leading to the activation of the Gαs signaling pathway and subsequent downstream effects, including the activation of PKA and MAP kinase pathways.[1] In neurological research, Ogerin has been shown to inhibit the fear conditioning reflex in mice and exhibit neuroprotective effects in models of ischemic brain injury.[1]
This document provides detailed application notes and protocols for the experimental use of Ogerin Analogue 1 (also known as compound 20). It is critical to note that this compound is a structural analog of Ogerin that is utilized in research as a negative control .[5][6] As an inactive or significantly less active compound, its primary role is to demonstrate that the biological effects observed with Ogerin are specifically mediated by its interaction with GPR68 and not due to off-target or non-specific effects of the chemical scaffold.
Data Presentation
The expected outcomes when using Ogerin and this compound in parallel experiments are summarized below. These data highlight the role of this compound in establishing the specificity of Ogerin's effects.
Table 1: Comparative Efficacy of Ogerin and this compound in Key Neurological Research Assays
| Assay Type | Parameter Measured | Expected Outcome with Ogerin | Expected Outcome with this compound |
| In Vitro | |||
| GPR68-mediated cAMP Production | Fold increase in cAMP levels | Significant, dose-dependent increase | No significant increase |
| ERK1/2 Phosphorylation | Fold increase in p-ERK1/2 | Significant, dose-dependent increase | No significant increase |
| In Vivo | |||
| Contextual Fear Conditioning | Freezing Time | Significant reduction | No significant change |
| Ischemic Stroke Model (tMCAO) | Infarct Volume | Significant reduction | No significant change |
Experimental Protocols
Detailed methodologies for key experiments are provided below, incorporating the use of this compound as a negative control.
Protocol 1: In Vitro GPR68 Activity Assessment - cAMP Assay
Objective: To verify that the signaling activity of Ogerin is GPR68-dependent by comparing its effect to that of the inactive this compound.
Materials:
-
HEK293 cells stably expressing human GPR68 (HEK293-GPR68)
-
HEK293 parental cells (for counter-screening)
-
Ogerin
-
This compound
-
Assay buffer (e.g., HBSS) at pH 7.4 and a slightly acidic pH (e.g., 6.8) to potentiate GPR68 activation
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white plates
Procedure:
-
Cell Seeding: Seed HEK293-GPR68 cells in 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of Ogerin and this compound in DMSO. Create a dilution series for both compounds in the assay buffer.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted compounds (Ogerin or this compound) to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Measurement: Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves for both Ogerin and this compound.
-
Expected Result: Ogerin will show a dose-dependent increase in cAMP production, while this compound will show no significant activity, confirming the effect is specific to the active molecule.
-
Protocol 2: In Vivo Neuroprotective Effect Assessment - Transient Middle Cerebral Artery Occlusion (tMCAO) Model
Objective: To determine if the neuroprotective effects of Ogerin in an in vivo model of ischemic stroke are specific, using this compound as a negative control.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Ogerin
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Surgical instruments for tMCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Groups: Randomly assign mice to the following groups:
-
Sham + Vehicle
-
tMCAO + Vehicle
-
tMCAO + Ogerin (e.g., 1 mg/kg)
-
tMCAO + this compound (at a molar equivalent dose to Ogerin)
-
-
tMCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with a filament for 60 minutes, followed by reperfusion. Sham-operated animals undergo the same surgical procedure without filament insertion.
-
Compound Administration: Administer Ogerin, this compound, or vehicle via intravenous (i.v.) or intracerebroventricular (i.c.v.) injection at the time of reperfusion.
-
Neurological Scoring: At 24 hours post-tMCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
At 48 hours post-tMCAO, euthanize the animals and harvest the brains.
-
Slice the brains into 2 mm coronal sections.
-
Stain the sections with 2% TTC solution.
-
Quantify the infarct volume (pale area) as a percentage of the total brain volume using image analysis software.
-
-
Data Analysis:
-
Compare the infarct volumes and neurological scores between the different treatment groups.
-
Expected Result: Ogerin treatment will significantly reduce the infarct volume and improve neurological scores compared to the vehicle group. In contrast, this compound will show no significant difference from the vehicle group, demonstrating that the neuroprotective effect is not a non-specific property of the chemical structure.
-
Mandatory Visualizations
Signaling Pathway
Caption: GPR68 signaling pathway activated by Ogerin and not its inactive analogue.
Experimental Workflow
Caption: Workflow for validating GPR68-specific effects using a negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Synthesis and Purification of Ogerin Analogue 1 (MS48107)
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Ogerin and its analogues are potent positive allosteric modulators (PAMs) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1). GPR68 is a proton-sensing receptor that is activated by extracellular acidification. By allosterically modulating this receptor, Ogerin and its analogues enhance the receptor's sensitivity to protons, making them valuable research tools for studying the physiological and pathological roles of GPR68 in various processes, including cancer, inflammation, and neurological disorders.
This document provides detailed protocols for the synthesis and purification of a prominent Ogerin analogue, MS48107, which has demonstrated significantly enhanced potency compared to the parent compound.[1][2] For the purpose of these application notes, MS48107 will be referred to as Ogerin Analogue 1.
II. Synthesis of this compound (MS48107)
The synthesis of this compound is a multi-step process involving the formation of a key intermediate followed by a final coupling reaction.
A. Overall Synthesis Workflow
The synthesis of this compound (MS48107) can be visualized as a two-stage process. The first stage involves the synthesis of a key morpholino-triazine intermediate. The second stage is the coupling of this intermediate with a benzyl (B1604629) alcohol derivative to yield the final product.
B. Experimental Protocol: Synthesis of Intermediate 3 (4-(3-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)propyl)morpholine)
This protocol outlines the synthesis of the key triazine intermediate.
Materials:
-
2,4-dichloro-6-morpholino-1,3,5-triazine
-
3-morpholinopropan-1-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
To a solution of 2,4-dichloro-6-morpholino-1,3,5-triazine (1.0 eq) in anhydrous THF at 0 °C, add DIPEA (1.5 eq).
-
Slowly add a solution of 3-morpholinopropan-1-amine (1.1 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Intermediate 3 as a white solid.
C. Experimental Protocol: Synthesis of this compound (MS48107)
This protocol details the final step in the synthesis of this compound.
Materials:
-
Intermediate 3
-
(4-(hydroxymethyl)phenyl)methanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of (4-(hydroxymethyl)phenyl)methanol (1.2 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of Intermediate 3 (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound (MS48107).
III. Purification of this compound (MS48107)
Purification is critical to obtain this compound with high purity for accurate biological and pharmacological studies. A two-step purification process is recommended.
A. Purification Workflow
The initial purification is performed using flash chromatography, followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
B. Experimental Protocol: Flash Chromatography
This is the initial purification step to remove major impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH)
-
Flash chromatography system
Procedure:
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the sample onto a silica gel column pre-equilibrated with DCM.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
C. Experimental Protocol: Preparative HPLC
This final purification step is to achieve high purity of the final compound.
Materials and Equipment:
-
Partially purified this compound
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the partially purified product in a suitable solvent (e.g., DMSO or a mixture of Mobile Phases A and B).
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B in Mobile Phase A (e.g., 10% to 90% B over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).
-
Collect the fraction corresponding to the main peak.
-
Lyophilize the collected fraction to obtain the pure this compound as a white solid.
-
Confirm the purity by analytical HPLC (purity >99% is achievable).[3]
IV. GPR68 Signaling Pathway Modulation by this compound
GPR68 is a proton-sensing receptor that can couple to multiple G protein signaling pathways. Ogerin and its analogues, including this compound, act as biased positive allosteric modulators, primarily potentiating the Gαs pathway.[2]
Under acidic conditions (increased H⁺), GPR68 is activated. This compound, acting as a PAM, binds to an allosteric site on GPR68 and enhances its sensitivity to protons. This leads to a preferential activation of the Gαs signaling cascade. Activated Gαs stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, such as the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses. The presence of the Ogerin analogue biases the signaling away from the Gαq pathway, which would otherwise lead to phospholipase C activation, IP₃ production, and intracellular calcium release.
V. Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and activity of this compound (MS48107).
| Parameter | Value | Reference |
| Synthesis Yield (Final Step) | 70-85% (typical) | [1] |
| Final Purity (after HPLC) | >99% | [3] |
| Molecular Weight | 417.5 g/mol | N/A |
| EC₅₀ (GPR68 PAM activity) | ~30 nM (at pH 7.4) | [1] |
| Fold Increase in Potency vs. Ogerin | ~33-fold | [1][4] |
References
Troubleshooting & Optimization
Ogerin analogue 1 solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for working with Ogerin analogue 1 (CAS: 1125453-08-8). Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and efficiency of your experiments.
Critical Note on this compound
It is imperative to understand that this compound (CAS: 1125453-08-8) is the inactive meta-analogue of Ogerin.[1] It is designed to be used as a negative control in experiments involving Ogerin to demonstrate the specificity of the effects of active Ogerin.[1]
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to addressing these issues.
Problem: Precipitate forms when preparing aqueous solutions from a DMSO stock.
This is a common issue when diluting a highly concentrated DMSO stock solution into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Optimize Solvent Composition:
-
Co-solvents: Employing a co-solvent system can enhance solubility.[2] Polyethylene glycol (PEG), propylene (B89431) glycol (PG), or ethanol (B145695) can be used in combination with water to create a more favorable solvent environment.
-
Surfactants: Low concentrations of surfactants like Tween-80 or Pluronic F-68 can help to maintain the compound in solution by forming micelles.
-
-
Stepwise Dilution: Instead of a single large dilution, add the aqueous buffer to the DMSO stock in a stepwise manner while vortexing or sonicating. This gradual change in solvent composition can prevent immediate precipitation.
-
Use of Excipients:
-
Cyclodextrins: Encapsulating the compound within cyclodextrin (B1172386) molecules can significantly increase its aqueous solubility.[4]
-
Solid Dispersions: For formulation development, creating a solid dispersion of the compound in a hydrophilic polymer matrix can improve its dissolution profile.[4]
-
Experimental Protocol: Preparation of a 100 µM Aqueous Solution from a 10 mM DMSO Stock
This protocol provides a starting point for preparing a working solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound (Molecular Weight: 307.35 g/mol ).
-
Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be applied if necessary. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the 100 µM Working Solution:
-
In a sterile microcentrifuge tube, add 990 µL of PBS (pH 7.4).
-
While vortexing the PBS, slowly add 10 µL of the 10 mM DMSO stock solution.
-
Continue to vortex for at least 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide above.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound?
A1: this compound is the inactive structural analogue of Ogerin and should be used as a negative control in experiments to confirm that the observed biological effects are due to the specific action of Ogerin on its target, GPR68.[1]
Q2: What is the solubility of this compound?
A2: The reported solubility of this compound is 20 mg/mL in DMSO.[1]
Q3: Can I use this compound to study GPR68 activation?
A3: No, this compound is inactive and should not be used to activate GPR68.[1] Its purpose is to serve as a negative control.
Q4: My this compound solution in DMSO appears cloudy. What should I do?
A4: Cloudiness may indicate incomplete dissolution or the presence of moisture in the DMSO, which can reduce solubility. Try gentle warming (e.g., 37°C) and/or sonication to aid dissolution. If the issue persists, using fresh, anhydrous DMSO is recommended.
Q5: What are some alternative strategies if I continue to have solubility problems in my aqueous experimental media?
A5: Consider formulating the compound using techniques such as micronization to increase the surface area for dissolution, or creating a solid dispersion with a hydrophilic carrier.[2][4] For in vivo studies, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be explored.
Quantitative Data Summary
| Compound | CAS Number | Molecular Weight ( g/mol ) | Solubility in DMSO |
| This compound | 1125453-08-8 | 307.35 | 20 mg/mL[1] |
Visualizing Key Concepts
GPR68 Signaling Pathway
Ogerin is a biased positive allosteric modulator of GPR68. It potentiates the Gs-cAMP signaling pathway while inhibiting the Gq-PLC-Ca2+ pathway in response to protons (low pH).[5][][7]
Caption: Ogerin's biased modulation of GPR68 signaling pathways.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address solubility challenges with this compound.
Caption: A stepwise approach to resolving solubility issues.
References
- 1. Ogerin negative control ≥98% (HPLC) | 1125453-08-8 [sigmaaldrich.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Solubility enhancement techniques [wisdomlib.org]
- 5. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
Optimizing Ogerin analogue 1 concentration for cell-based assays
This guide provides troubleshooting and optimization strategies for researchers using Ogerin (B609720) analogue 1 and other Ogerin-based compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Ogerin and how does its analogue likely work?
Ogerin is a selective positive allosteric modulator (PAM) for the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[1][2][3] GPR68 is a proton-sensing receptor, meaning it is activated by an acidic extracellular environment (low pH).[4][5] Ogerin and its analogues potentiate this effect, increasing the receptor's sensitivity to proton activation.[6][7] GPR68 activation can trigger multiple downstream signaling pathways, primarily through Gs and Gq proteins, leading to the production of second messengers like cAMP and intracellular calcium, respectively.[8]
Q2: What is a good starting concentration for Ogerin analogue 1 in a cell-based assay?
For a novel analogue, it is crucial to perform a dose-response experiment. Based on published data for Ogerin, a broad concentration range is recommended for initial screening. A logarithmic dilution series from 10 nM to 100 µM is a common starting point to capture the full dose-response curve.[9]
Q3: How should I prepare and store my this compound stock solution?
Most small molecules like Ogerin are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] To ensure stability and prevent degradation from repeated freeze-thaw cycles, this stock should be aliquoted into smaller volumes and stored at -20°C or -80°C, protected from light.[9][10] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]
Q4: Why am I not observing any effect after treating my cells with this compound?
There are several potential reasons for a lack of response. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include the concentration being too low, compound instability, or the use of a cell line that does not express GPR68.[9][10]
GPR68 Signaling Pathway
GPR68 activation by low pH is potentiated by Ogerin, leading to the activation of Gs and Gq proteins and their respective downstream signaling cascades.
Caption: GPR68 signaling pathways activated by low pH and Ogerin.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at tested concentrations | 1. Concentration too low: The compound may not have reached its effective dose.[9] 2. Compound instability: The analogue may have degraded in storage or in the assay medium.[9] 3. Insensitive cell line: The chosen cell line may not express GPR68 or the necessary downstream signaling components. 4. Assay conditions: The extracellular pH may not be in the optimal range for GPR68 activation. Ogerin potentiates proton-sensing, it does not typically activate the receptor at neutral pH.[6] | 1. Test a higher concentration range (e.g., up to 100 µM).[3] 2. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.[9] 3. Verify GPR68 expression in your cell line via qPCR, Western blot, or flow cytometry. Use a positive control cell line if possible. 4. Ensure the assay buffer pH is slightly acidic (e.g., pH 6.8-7.2) to allow for GPR68 activation.[5] |
| High level of cell death observed | 1. Compound-induced cytotoxicity: The analogue may be toxic to the cells at the tested concentrations.[11] 2. Solvent toxicity: The final DMSO concentration in the culture medium may be too high (>0.1%).[9] | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the analogue's cytotoxic concentration range.[9] Select concentrations for functional assays that are well below the toxic threshold. 2. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (medium with the same final DMSO concentration) in all experiments.[10] |
| Inconsistent results between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media can alter cellular responses.[9][12] 2. Pipetting errors: Inaccurate serial dilutions or reagent additions are a major source of variability.[12] 3. Edge effects in plates: Wells on the edge of a microplate are prone to evaporation, altering concentrations.[13] | 1. Standardize all cell culture parameters. Use cells within a consistent passage number range and seed them to reach a specific confluency at the time of treatment.[13] 2. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions and change tips appropriately. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[13] |
Experimental Workflow & Protocols
A systematic approach is essential for accurately determining the optimal concentration of this compound.
Caption: Workflow for optimizing this compound concentration.
Protocol 1: Determining the Dose-Response Curve (EC₅₀)
This protocol outlines the steps to determine the half-maximal effective concentration (EC₅₀) of this compound using a cAMP accumulation assay, a common readout for Gs-coupled receptor activation.
Materials:
-
GPR68-expressing cells
-
This compound
-
An appropriate inactive analogue for use as a negative control (e.g., ZINC32547799 for Ogerin).[2]
-
Assay buffer (e.g., HBSS) adjusted to a slightly acidic pH (e.g., 6.8)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Seeding: Seed GPR68-expressing cells into a 96-well plate at a pre-determined density and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare a serial dilution series of this compound in the acidic assay buffer. A common approach is an 8-point, 1:10 dilution series starting from 100 µM. Include a vehicle control (buffer with DMSO) and a negative control analogue.
-
Treatment: Remove the culture medium from the cells. Add the compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration determined by a preliminary time-course experiment (e.g., 30-60 minutes at 37°C).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Normalize the data to the vehicle control. Plot the response (e.g., cAMP concentration) against the log of the analogue concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range at which this compound becomes toxic to the cells.
Materials:
-
GPR68-expressing cells
-
This compound
-
Complete culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium, typically over a wider and higher concentration range than the functional assay. Add the dilutions to the cells. Include a vehicle control and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance on a plate reader at the appropriate wavelength (typically ~570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against the log of the analogue concentration to determine the cytotoxic concentration 50 (CC₅₀). Choose concentrations for your main experiments that result in >90% cell viability.
References
- 1. uniprot.org [uniprot.org]
- 2. eubopen.org [eubopen.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. pH-Sensing G Protein-Coupled Receptor OGR1 (GPR68) Expression and Activation Increases in Intestinal Inflammation and Fibrosis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ogerin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro cytotoxicity of novel pro-apoptotic agent DM-PIT-1 in PEG-PE-based micelles alone and in combination with TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. marinbio.com [marinbio.com]
Ogerin analogue 1 stability in different experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Ogerin analogue 1 in various experimental buffers. As specific stability data for this compound is limited, this guide incorporates general principles for small molecule stability and available information on the parent compound, Ogerin. It is crucial to empirically determine the stability of this compound under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a structural analog of Ogerin, a known positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68). This compound is generally used as a negative control in experiments involving Ogerin to help ensure that the observed effects are specific to GPR68 modulation by Ogerin.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
Q3: What are the primary factors that can affect the stability of this compound in experimental buffers?
Several factors can influence the stability of small molecules like this compound in aqueous buffers and cell culture media:
-
pH: The pH of the buffer can significantly impact the chemical stability of a compound.[3][4] For instance, Ogerin's activity on GPR68 is pH-dependent, with potentiation of Gαs signaling being enhanced at acidic pH (e.g., pH 6.8).[5]
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.[3] Experiments conducted at 37°C will likely result in faster degradation than those performed at room temperature or 4°C.
-
Light: Exposure to light can cause photodegradation of sensitive compounds.[6] It is good practice to protect solutions containing small molecules from light.
-
Buffer Composition: Components of the buffer or cell culture medium, such as salts, ions, and serum proteins, can interact with the compound and affect its stability and bioavailability.[3][7]
-
Enzymatic Degradation: If working with cell lysates or serum-containing media, enzymes present can metabolize the compound.[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation of the compound.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the experimental buffer. | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions and compare results. 2. Assess Stability in Your Buffer: Perform a time-course experiment to determine the stability of this compound in your specific buffer at the experimental temperature. Analyze samples at different time points using a suitable analytical method (e.g., HPLC-MS). 3. Minimize Incubation Time: If the compound is found to be unstable, reduce the incubation time if experimentally feasible. |
| Loss of compound from the media without detectable degradation products. | The compound may be binding to the plasticware (e.g., plates, tubes).[4][7] | 1. Use Low-Binding Plasticware: Utilize polypropylene (B1209903) or other low-protein-binding plates and tubes. 2. Include a Control: Run a control experiment without cells to assess non-specific binding to the plasticware. |
| Variability between experimental replicates. | Inconsistent sample handling or incomplete solubilization of the compound.[4] | 1. Ensure Complete Dissolution: Vortex stock solutions thoroughly before preparing working solutions. 2. Standardize Procedures: Maintain consistent timing and procedures for sample preparation and analysis. |
Stability of Small Molecules in Common Experimental Buffers: A General Overview
The stability of a small molecule like this compound can vary significantly depending on the buffer system. Below is a table summarizing general considerations for common experimental buffers.
| Buffer | Typical pH Range | Potential for Interaction/Instability | Recommendations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Can precipitate with certain divalent cations (e.g., Ca²⁺, Mg²⁺). May affect the stability of phosphate-sensitive compounds. | A good starting point for assessing baseline aqueous stability.[4] |
| Tris-HCl | 7.0 - 9.0 | Can interact with certain enzymes and may be temperature-sensitive in its pH buffering. | Ensure the pH is adjusted at the experimental temperature. |
| HEPES | 6.8 - 8.2 | Generally considered biocompatible and less likely to interact with metal ions. | A common choice for cell culture experiments. |
| Citrate Buffer | 3.0 - 6.2 | Can chelate divalent cations. | Useful for assessing stability at acidic pH. |
| Cell Culture Media (e.g., DMEM, RPMI) | 7.2 - 7.4 | Complex mixture containing salts, amino acids, vitamins, and potentially serum. Components can react with or bind to the compound. Enzymatic degradation can occur if serum is present.[3][6] | Empirically test stability directly in the media used for experiments, both with and without serum. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a general method to determine the stability of this compound in a specific buffer over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (or other suitable solvent for stock solution)
-
Experimental buffer of interest (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed experimental buffer to the final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile). This will serve as the T=0 reference sample. Store at -80°C until analysis.
-
Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the incubated solution and process them in the same manner as the T=0 sample.
-
Analysis: Analyze all samples (including the T=0 sample) by a validated HPLC or LC-MS method to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: GPR68 signaling pathway activated by protons and potentiated by Ogerin.
Caption: General workflow for assessing compound stability in a buffer.
References
Technical Support Center: Troubleshooting Ogerin Analogue 1 Off-Target Effects
Welcome to the technical support center for Ogerin analogue 1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential off-target effects during their experiments. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1] GPR68 is a proton-sensing receptor that is activated by acidic pH.[2] As a PAM, this compound does not activate GPR68 on its own but enhances the receptor's response to its endogenous ligand, which are protons (H+). This potentiation primarily affects the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[3][4]
Q2: What are the known off-target activities of Ogerin and its analogues?
A2: Ogerin has a known moderate antagonistic effect on the adenosine (B11128) A2A receptor (A2A).[3][5] A structurally related analogue, MS48107, has been shown to have high selectivity when screened against a panel of 48 common drug targets, including other GPCRs, ion channels, and transporters, suggesting a generally clean off-target profile for this chemical class.[3][4][6] However, comprehensive screening is always recommended for any new analogue.
Q3: We are observing a cellular phenotype that is inconsistent with GPR68 activation. What could be the cause?
A3: Inconsistent cellular phenotypes could arise from several factors:
-
Off-target effects: The observed phenotype might be due to the interaction of this compound with an unknown off-target protein. The A2A receptor is a known off-target, but others could exist.
-
Experimental artifacts: Issues such as compound aggregation, cytotoxicity at high concentrations, or interactions with the assay components can lead to misleading results.
-
Complex GPR68 signaling: GPR68 can couple to multiple G protein pathways (Gαs, Gαq, G12/13) depending on the cellular context.[2][7] While Ogerin is known to preferentially potentiate Gαs, its effect on other pathways should not be entirely ruled out without empirical testing.
-
Species differences: The potency and effects of Ogerin have been shown to be species-dependent.[8] Ensure that the analogue is effective in your chosen experimental system.
Q4: How can we confirm that the observed effect of this compound is mediated by GPR68?
A4: To confirm on-target activity, you can perform the following experiments:
-
Use a GPR68 knockout or knockdown cell line: The effect of this compound should be significantly diminished or absent in cells lacking GPR68.
-
Employ a structurally distinct GPR68 PAM: If a different GPR68 PAM elicits the same biological response, it strengthens the evidence for on-target activity.
-
Use a negative control compound: A structurally similar but inactive analogue should not produce the observed effect.
Troubleshooting Guides
Guide 1: Unexpected Results in Cell-Based Assays
Problem: You observe a decrease in cell viability, an unexpected morphological change, or a signaling response that does not align with Gαs activation (e.g., a strong calcium signal) upon treatment with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Guide 2: High Variability in cAMP Assay Results
Problem: You are measuring cAMP levels to assess GPR68 activation, but the results show high variability between replicates or experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy and not passaged too many times. Seed cells at a consistent density to achieve a confluent monolayer on the day of the assay. |
| pH of Medium | GPR68 is a proton sensor. Ensure the pH of your assay buffer is consistent and in the optimal range for this compound activity. |
| PAM-Specific Issues | As a PAM, the compound's effect is dependent on the presence of the endogenous agonist (protons). Ensure consistent pH across all wells. |
| Assay Reagent Handling | Prepare fresh reagents and ensure proper mixing. Allow reagents to equilibrate to room temperature before use. |
| Plate Reader Settings | Optimize the plate reader settings for luminescence or fluorescence detection according to the assay kit manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize hypothetical but plausible off-target screening data for this compound, based on the known selectivity of related compounds.
Table 1: Selectivity Profile of this compound against a Panel of GPCRs
| Target | Assay Type | IC50 / Ki (nM) |
| GPR68 (on-target) | cAMP PAM Assay | EC50 = 150 |
| Adenosine A2A | Radioligand Binding | Ki = 250 |
| Adenosine A1 | Radioligand Binding | >10,000 |
| Adrenergic α1A | Radioligand Binding | >10,000 |
| Adrenergic β2 | Radioligand Binding | >10,000 |
| Dopamine D2 | Radioligand Binding | >10,000 |
| Serotonin 5-HT2A | Radioligand Binding | >10,000 |
Table 2: Kinase Inhibitor Profiling of this compound
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| ABL1 | < 10 | >10,000 |
| AKT1 | < 5 | >10,000 |
| ERK2 | < 10 | >10,000 |
| PKA | < 5 | >10,000 |
| SRC | < 10 | >10,000 |
| VEGFR2 | < 15 | >10,000 |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for GPR68 PAM Activity
This protocol is adapted for a homogenous, luminescence-based cAMP assay.
Materials:
-
HEK293 cells stably expressing human GPR68
-
Cell culture medium
-
Assay buffer (e.g., HBSS) with controlled pH
-
This compound
-
cAMP-Glo™ Assay kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Seed GPR68-expressing HEK293 cells in white, opaque-walled plates and culture overnight to form a confluent monolayer.
-
Carefully aspirate the culture medium and replace it with assay buffer at the desired acidic pH (e.g., pH 7.0) to stimulate the receptor.
-
Prepare serial dilutions of this compound in the same pH-controlled assay buffer.
-
Add the diluted compound to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Following the manufacturer's instructions for the cAMP-Glo™ Assay, add the detection solution and incubate to lyse the cells and initiate the enzymatic reactions.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value of this compound by fitting the data to a dose-response curve.
Protocol 2: Radioligand Binding Assay for Off-Target Assessment (e.g., A2A Receptor)
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a potential off-target GPCR.
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor (e.g., Adenosine A2A)
-
Radioligand specific for the target receptor (e.g., [3H]ZM241385 for A2A)
-
This compound
-
Assay buffer
-
Unlabeled antagonist for the target receptor (for determining non-specific binding)
-
Glass fiber filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either assay buffer, this compound at various concentrations, or a saturating concentration of the unlabeled antagonist.
-
Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester, and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR68 signaling pathways modulated by this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uthsc.edu [uthsc.edu]
- 6. Item - Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - American Chemical Society - Figshare [acs.figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. Species-Dependent Enhancement of Ovarian Cancer G Protein-Coupled Receptor 1 Activation by Ogerin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Bioavailability of Ogerin Analogue 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the in vivo bioavailability of Ogerin analogue 1, a novel GPR68 positive allosteric modulator.
Troubleshooting Guide
Issue 1: Low Oral Bioavailability Observed in Initial Pharmacokinetic (PK) Studies
Question: We performed a pilot oral PK study in mice with this compound formulated in a simple aqueous vehicle and observed very low plasma exposure. What are the likely causes and how can we address this?
Answer:
Low oral bioavailability of small molecules like this compound is a common challenge, often attributed to two main factors: poor absorption from the gastrointestinal (GI) tract and significant first-pass metabolism.[1][2]
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: this compound may have low solubility in GI fluids, limiting its dissolution and subsequent absorption.[2][3]
-
Low Permeability: The analogue may not efficiently cross the intestinal epithelium.
-
Enzymatic Degradation: The analogue may be susceptible to degradation by enzymes in the GI tract.[6][7][8][9]
-
High First-Pass Metabolism: The analogue may be extensively metabolized in the liver after absorption, reducing the amount of active drug that reaches systemic circulation.
-
Solution: Use in vitro liver microsomal stability assays to determine the metabolic stability of this compound. If it is rapidly metabolized, structural modifications to block metabolic sites or alternative routes of administration (e.g., parenteral) might be necessary.
-
Logical Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low bioavailability.
Issue 2: High Variability in Plasma Concentrations Between Subjects
Question: Our in vivo PK study shows significant variability in the plasma concentrations of this compound between individual animals. What could be causing this, and how can we minimize it?
Answer:
High inter-subject variability is a common issue that can mask the true pharmacokinetic profile of a compound.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Dosing: Inaccurate vehicle preparation or administration can lead to variable doses.
-
Solution: Ensure the dosing formulation is homogeneous (e.g., a solution or a fine, stable suspension). Use precise, calibrated equipment for administration and verify the technique of the personnel performing the dosing.
-
-
Food Effects: The presence or absence of food in the GI tract can significantly impact drug absorption.
-
Solution: Standardize the fasting period for all animals before dosing. Typically, a 4-hour fast is sufficient for rodents. Ensure all animals have free access to water.
-
-
Physiological Differences: Minor differences in animal health, stress levels, or genetics can influence drug metabolism and absorption.
-
Solution: Use animals from a reputable supplier and allow for an adequate acclimatization period. Ensure housing conditions are consistent and minimize stress during handling and dosing.
-
-
Formulation Instability: The drug may not be stable in the dosing vehicle, leading to inconsistent concentrations being administered.
-
Solution: Assess the stability of this compound in the chosen vehicle over the duration of the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters we should be measuring for this compound?
A1: For a typical in vivo PK study, you should aim to determine the following parameters after both intravenous (IV) and oral (PO) administration:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time (calculated from IV data).
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body (calculated from IV data).
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Q2: What formulation strategies can we explore to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed. The choice of formulation will depend on the specific physicochemical properties of your analogue.
| Formulation Strategy | Mechanism of Action | Ideal for Analogues with... |
| Micronization/Nanonization | Increases surface area for faster dissolution.[3] | Poor aqueous solubility. |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubility and can enhance lymphatic uptake, bypassing the liver. | High lipophilicity, poor solubility. |
| Solid Dispersions | The drug is dispersed in a carrier matrix in an amorphous state, enhancing solubility and dissolution. | Poor aqueous solubility, crystalline nature. |
| Cyclodextrin (B1172386) Complexation | Encapsulates the drug molecule within a cyclodextrin complex, increasing its solubility in water.[4] | Poor aqueous solubility. |
| Mucoadhesive Formulations | Increases residence time in the GI tract, allowing more time for absorption.[11] | Low permeability. |
Q3: How does Ogerin and its analogues work? What is the signaling pathway?
A3: Ogerin is a positive allosteric modulator (PAM) of G-protein coupled receptor 68 (GPR68).[12][13] This means it doesn't activate the receptor directly but enhances its sensitivity to its natural ligand, which are protons (H+). GPR68 is a pH-sensing receptor.[14] Ogerin potentiates GPR68 activation, particularly of the Gαs signaling pathway.[13][14] This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[15] PKA can then phosphorylate various downstream targets, including the transcription factor CREB.[13] This pathway has been shown to inhibit TGF-β-induced myofibroblast differentiation, which is a key process in fibrosis.[12][13]
Ogerin-Modulated GPR68 Signaling Pathway
Caption: this compound enhances GPR68 signaling.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old). Use n=3-5 mice per group.
-
Groups:
-
Group 1 (IV): this compound at 1 mg/kg, formulated in 20% Solutol HS 150 in saline.
-
Group 2 (PO): this compound at 10 mg/kg, formulated in a test vehicle (e.g., 0.5% methylcellulose).
-
-
Dosing:
-
Administer the IV dose via the tail vein.
-
Administer the PO dose via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 30 µL) from the saphenous vein into EDTA-coated capillaries at pre-dose and at various time points post-dose.
-
IV time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8 hours.
-
PO time points: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Sample Processing:
-
Centrifuge blood samples at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis with software like Phoenix WinNonlin.
-
Experimental Workflow for PK Study
Caption: Workflow for an in vivo pharmacokinetic study.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent, differentiated monolayer (typically 21 days).
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment:
-
A to B (Apical to Basolateral): Add this compound (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.
-
B to A (Basolateral to Apical): In a separate set of wells, add the analogue to the basolateral (lower) chamber.
-
Include control compounds: high permeability (e.g., propranolol) and low permeability (e.g., atenolol).
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Bioanalysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters. An efflux ratio >2 suggests active efflux.
-
Data Interpretation:
| Papp (A to B) Value | Permeability Classification |
| < 1 x 10⁻⁶ cm/s | Low |
| 1 - 10 x 10⁻⁶ cm/s | Moderate |
| > 10 x 10⁻⁶ cm/s | High |
References
- 1. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation strategies to improve oral peptide delivery. | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
Ogerin analogue 1 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ogerin analogue 1 in their experiments. The focus is to address potential issues related to experimental variability and reproducibility, ensuring accurate and reliable results.
General Information
Ogerin is a selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2] It potentiates the receptor's response to its endogenous ligand, protons (H+), particularly in acidic environments.[3][4][5] this compound is a structurally similar compound designed to be an inactive control for experiments involving Ogerin.[2] Therefore, it should not elicit the biological effects observed with Ogerin. Understanding the differential effects of these two compounds is crucial for troubleshooting experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any effect with Ogerin, and as expected, no effect with this compound. What could be the issue?
A1: This suggests a potential problem with the experimental system or protocol rather than the compounds themselves. Consider the following:
-
GPR68 Expression: Confirm that your cell line or tissue model expresses GPR68 at sufficient levels. Preliminary studies using real-time PCR in human airway smooth muscle revealed Ct values for OGR1 ranging from approximately 21 to 25.[6]
-
pH of the Medium: GPR68 is a proton-sensing receptor, and Ogerin's activity is potentiated by acidic pH.[3][4][5] Ensure your experimental buffer or medium is at a pH that allows for GPR68 activation (typically pH 6.8-7.4). The receptor is almost silent at pH 7.8 but fully activated at pH 6.8.[2]
-
Compound Integrity: Verify the storage and handling of your Ogerin stock. Ogerin powder is typically stored at -20°C for up to 3 years, while in solvent, it should be stored at -80°C for up to 1 year.[7]
-
Downstream Signaling Components: Ensure that the downstream signaling pathways (e.g., Gαs, PKA, CREB) are intact and functional in your experimental model.
Q2: I am observing a high background signal or a response with this compound. What does this indicate?
A2: Since this compound is designed to be an inactive control, a response suggests off-target effects, contamination, or issues with the assay itself.
-
Compound Specificity: While Ogerin is selective for GPR68, it has shown some moderate antagonistic effects on the A2A receptor and weak antagonist activity at the 5-HT2B receptor.[1][7] Although this compound is intended to be inactive, at very high concentrations, off-target effects could potentially be observed. Consider performing a dose-response curve for both compounds.
-
Contamination: Ensure that your this compound stock is not contaminated with Ogerin or another active compound.
-
Assay Artifacts: Some assay components may interfere with your readout. Run appropriate vehicle controls to identify any artifacts. For example, in fluorescence-based assays, the compounds themselves might have intrinsic fluorescence.
Q3: The response to Ogerin is highly variable between experiments. How can I improve reproducibility?
A3: Variability in biological replicates is common, but can be minimized with careful experimental design and execution.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and serum conditions, as these can alter GPCR expression and signaling.
-
pH Control: The pH of the experimental medium is a critical parameter for GPR68 activity.[3][4][5] Use buffered solutions and regularly calibrate your pH meter.
-
Reagent Preparation: Prepare fresh working solutions of Ogerin and this compound for each experiment from a validated stock solution.[1] In vivo formulations may require specific solubilizing agents like DMSO, PEG300, and Tween 80.[7]
-
Assay Timing: For signaling events like phosphorylation, the timing of stimulation and lysis is critical. Optimize your time-course experiments to capture the peak response. Ogerin has been shown to activate PKA and MAP kinase pathways in HEK293 cells within 10 minutes.[1]
Quantitative Data Summary
The following table summarizes expected outcomes for key experimental readouts when using Ogerin versus this compound. This can serve as a benchmark for your experimental results.
| Experimental Readout | Ogerin | This compound (Expected) | Cell Type / Model | Citation |
| Gαs Signaling (cAMP production/CREB phosphorylation) | Increase | No significant change | PHLFs, HEK293-GPR68 | [1] |
| Gαq Signaling (Intracellular Ca2+ mobilization) | Reduction of pH-dependent signal | No significant change | HEK293-GPR68 | [8][9] |
| PKA & MAP Kinase Activation (p42/p44) | Increase | No significant change | HEK293-GPR68 | [1] |
| TGF-β Induced Myofibroblast Differentiation | Inhibition | No significant change | Primary Human Lung Fibroblasts (PHLFs) | [5] |
| Collagen Gene Transcription (Col1A1, Col3A1) | Suppression | No significant change | PHLFs | [1] |
| αSMA Expression | Inhibition | No significant change | PHLFs | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Gαs Signaling Assay (CREB Phosphorylation)
-
Cell Culture: Plate primary human lung fibroblasts (PHLFs) or HEK293 cells stably expressing GPR68 in appropriate growth medium and grow to 80-90% confluency.
-
Starvation: Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal signaling.
-
pH Adjustment: On the day of the experiment, replace the medium with a buffered solution (e.g., HBSS) adjusted to the desired pH (e.g., pH 7.4 for basal and pH 6.8 for stimulated conditions).
-
Treatment: Add Ogerin (e.g., 100 µM), this compound (e.g., 100 µM), or vehicle control to the cells and incubate for the desired time (e.g., 40 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Quantify the levels of phosphorylated CREB (pCREB) and total CREB using specific antibodies via Western blotting.
Protocol 2: Myofibroblast Differentiation Assay
-
Cell Culture: Plate primary human lung fibroblasts (PHLFs) in growth medium.
-
Treatment: Co-treat the cells with TGF-β (e.g., 1 ng/mL) and Ogerin (e.g., 50-150 µM), this compound (e.g., 50-150 µM), or vehicle control for 72 hours.
-
Analysis: Assess myofibroblast differentiation by:
-
qRT-PCR: Measuring the mRNA levels of profibrotic genes such as ACTA2 (α-smooth muscle actin), COL1A1, and COL3A1.
-
Western Blotting: Quantifying the protein levels of α-smooth muscle actin.
-
Immunofluorescence: Visualizing α-smooth muscle actin stress fibers.
-
Visual Guides
GPR68 Signaling Pathway with Ogerin
Caption: Ogerin potentiates proton-induced GPR68 signaling via the Gαs pathway.
Experimental Workflow for Compound Testing
Caption: A generalized workflow for testing Ogerin and its inactive analogue.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 5. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GPCR OGR1 (GPR68) mediates diverse signalling and contraction of airway smooth muscle in response to small reductions in extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ogerin | 5-HT Receptor | Adenosine Receptor | TargetMol [targetmol.com]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.biologists.com [journals.biologists.com]
Preventing Ogerin analogue 1 degradation during storage
Welcome to the technical support center for Ogerin analogue 1. This guide provides essential information for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a structural analog of Ogerin, a selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68). It is primarily used as a negative control in experiments involving Ogerin to help ensure that the observed effects are specific to the modulatory activity of Ogerin on GPR68.
Q2: What are the recommended storage conditions for solid this compound?
For long-term storage, solid (lyophilized) this compound should be stored at -20°C in a tightly sealed, desiccated container to protect it from moisture.[1][2] When stored under these conditions, the compound is expected to be stable for at least three years. To prevent moisture absorption, which can degrade the compound, allow the vial to warm to room temperature in a desiccator before opening.
Q3: How should I prepare and store stock solutions of this compound?
Stock solutions are typically prepared by dissolving the solid compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage of stock solutions, it is recommended to aliquot them into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and are generally stable for up to one year.[2][3]
Q4: What are the primary degradation pathways for this compound?
Based on the chemical structure of its parent compound, Ogerin (2-[4-amino-6-[(phenylmethyl)amino]-1,3,5-triazin-2-yl]-benzenemethanol), this compound is likely susceptible to two main degradation pathways:
-
Hydrolysis: The 1,3,5-triazine (B166579) ring can be sensitive to hydrolysis, particularly in aqueous solutions or when exposed to moisture.[4]
-
Oxidation: The benzyl (B1604629) alcohol moiety can undergo slow oxidation in the presence of air, leading to the formation of corresponding aldehyde and carboxylic acid impurities.[5]
Q5: I observed a color change in my this compound solution. What could be the cause?
A color change in your stock or working solution may indicate chemical degradation, most likely due to oxidation. This can be triggered by exposure to light or air (oxygen). It is advisable to perform a quality check, such as HPLC, to assess the purity of the solution before proceeding with your experiments.
Q6: Can I store my reconstituted this compound solution in the refrigerator?
Reconstituted solutions are more susceptible to degradation than the lyophilized powder. While short-term storage (a few days) at 2-8°C may be acceptable for some working solutions, long-term storage at these temperatures is not recommended. For optimal stability, stock solutions should be stored at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | 1. Review your storage and handling procedures against the recommendations in this guide.2. Prepare a fresh stock solution from a new vial of lyophilized powder.3. Perform an analytical check (e.g., HPLC) to confirm the purity and concentration of your stock solution. |
| Precipitation observed in a thawed stock solution | The solubility limit may have been exceeded at lower temperatures, or the solvent may not be ideal for cryogenic storage. | 1. Thaw the solution slowly at room temperature and vortex gently to ensure complete dissolution.2. If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration.3. For future preparations, consider storing at a slightly lower concentration. |
| Difficulty dissolving the lyophilized powder | The compound may have absorbed moisture, or the incorrect solvent is being used. | 1. Ensure the vial is at room temperature before opening to prevent condensation.2. Confirm that you are using a recommended solvent, such as DMSO.3. Gentle warming or sonication can aid in dissolution, but avoid excessive heat. |
Storage Condition Summary
| Form | Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | -20°C | Up to 3 years | Store in a tightly sealed, desiccated container. Protect from light.[2] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles.[2][3] |
| Working Solution | 2-8°C | Short-term (days) | Prepare fresh for each experiment if possible. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20 minutes before opening. This prevents condensation of atmospheric moisture, which can lead to hydrolysis.
-
Weighing: Carefully weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of a compound with a molecular weight of 307.35 g/mol (Ogerin's MW), you would add approximately 325 µL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use, amber-colored polypropylene (B1209903) or glass vials. Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Incubation: Store the remaining solution under the conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), inject another aliquot of the stored solution into the HPLC system.
-
Data Analysis: Compare the chromatograms from the different time points. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks are indicative of degradation.
Visualizations
Caption: Workflow for handling this compound.
Caption: Likely degradation routes for this compound.
References
Ogerin analogue 1 cytotoxicity assessment and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cytotoxic assessment of Ogerin analogues. Our goal is to help you understand, manage, and mitigate potential cytotoxic effects to advance your research.
Frequently Asked Questions (FAQs)
Q1: What is Ogerin and what is its known mechanism of action?
Ogerin is a positive allosteric modulator (PAM) of G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor, and Ogerin enhances its activity, particularly at acidic pH.[1][2] The mechanism of action involves the potentiation of Gαs signaling, leading to the activation of the PKA and MAP kinase pathways.[1][3] Ogerin has been shown to inhibit transforming growth factor-beta (TGF-β)-induced myofibroblast differentiation, suggesting its potential in treating fibrotic diseases.[1][2][3]
Q2: Why might Ogerin analogues exhibit cytotoxicity?
While Ogerin itself has shown anti-proliferative effects on certain cell types, analogues may exhibit off-target effects or exaggerated on-target effects leading to cytotoxicity.[3] Potential mechanisms for cytotoxicity include:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can damage cellular components.[4][5]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function can impair energy production and trigger apoptosis.[4][5]
-
Membrane Disruption: Damage to the cell membrane can lead to the loss of cellular integrity.[4]
-
DNA Damage: Direct or indirect damage to DNA can initiate programmed cell death.[4][5]
-
Disruption of Cellular Signaling Pathways: Interference with critical signaling pathways can lead to unintended cellular responses.[6]
Q3: What are the initial steps to assess the cytotoxicity of an Ogerin analogue?
A tiered approach is recommended, starting with simple, high-throughput assays and progressing to more detailed mechanistic studies.
-
Cell Viability Assays: Use assays like MTT, MTS, or XTT to get a broad overview of the analogue's effect on cell metabolic activity.[7][8]
-
Membrane Integrity Assays: Employ an LDH release assay to measure cell membrane damage.[7][8][9]
-
Apoptosis vs. Necrosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to distinguish between different modes of cell death.[7]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results between experiments.
-
Possible Cause: Inconsistent cell seeding density, passage number, or serum variability.[10]
-
Solution: Maintain a consistent cell seeding density and use cells within a defined passage number range.[10] If possible, use a single lot of fetal bovine serum (FBS) for a series of experiments.[10]
-
Possible Cause: Compound precipitation.
-
Solution: Ensure the Ogerin analogue is fully dissolved in the vehicle solvent before diluting it in the culture medium.[10]
Problem 2: The observed cytotoxicity is much higher than anticipated.
-
Possible Cause: Off-target effects of the analogue.
-
Solution: Perform target engagement studies to confirm that the analogue is interacting with GPR68. Consider screening against a panel of other receptors to identify potential off-targets.
-
Possible Cause: The cell line is particularly sensitive to the analogue's mechanism of action.
-
Solution: Test the analogue in a panel of different cell lines, including non-cancerous cell lines, to determine its therapeutic index.
Problem 3: Difficulty in determining the mechanism of cell death.
-
Possible Cause: Multiple cell death pathways are being activated.
-
Solution: Use a combination of assays to investigate different aspects of cell death. For example, in addition to Annexin V/PI staining, use a pan-caspase inhibitor (like Z-VAD-FMK) to determine if the cell death is caspase-dependent. Measure changes in mitochondrial membrane potential using dyes like JC-1 or TMRE.
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of Ogerin Analogue 1 in A549 Lung Carcinoma Cells
| Assay Type | Endpoint | IC50 (µM) |
| MTT Assay | Cell Viability | 25.3 |
| LDH Release Assay | Membrane Integrity | 42.1 |
| Annexin V/PI | Apoptosis | 28.7 |
Table 2: Mitigation of this compound Cytotoxicity with an Antioxidant
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (25 µM) | 52 |
| This compound (25 µM) + N-acetylcysteine (1 mM) | 85 |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.[7][8]
-
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Ogerin analogue for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][10]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
2. LDH Release Assay for Cytotoxicity
-
Principle: This assay measures the amount of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[7][9]
-
Procedure:
-
Seed cells in a 96-well plate and treat with the Ogerin analogue as described for the MTT assay.
-
Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Mandatory Visualizations
Caption: Workflow for Ogerin analogue cytotoxicity assessment.
Caption: Potential signaling pathways for Ogerin analogues.
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. omicsonline.org [omicsonline.org]
- 8. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Ogerin Analogue 1 Delivery Methods in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ogerin analogue 1 and its more potent counterpart, MS48107, in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Ogerin and its analogue, MS48107?
A1: Ogerin is a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68). MS48107 is a potent analogue of Ogerin, demonstrating approximately 33-fold increased allosteric activity. Due to its enhanced potency, bioavailability, and ability to cross the blood-brain barrier in mice, MS48107 is often a preferred tool for in vivo investigations of GPR68 physiology and pathophysiology.[1][2][3]
Q2: What is the mechanism of action for Ogerin and its analogues?
A2: Ogerin and its analogues do not directly activate GPR68 but potentiate its activity in response to its endogenous ligand, which are protons (H+). GPR68 is a proton-sensing receptor that is typically inactive at physiological pH and becomes activated in acidic environments. Ogerin and its analogues sensitize the receptor, allowing for activation at a higher pH. GPR68 activation can initiate downstream signaling through both Gq and Gs protein pathways.[4][5]
Q3: What are the recommended delivery methods for this compound (MS48107) in mice?
A3: Based on available preclinical data, intraperitoneal (IP) injection is a documented route of administration for MS48107 in mice. A single IP injection of 25 mg/kg has been shown to achieve high exposure levels in both plasma and brain.[6]
Q4: Are there established vehicle formulations for in vivo delivery of MS48107?
A4: Yes, due to the hydrophobic nature of MS48107, specific vehicle formulations are required. Two effective formulations have been described:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulation 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[6]
It is recommended to prepare these formulations fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[6]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Vehicle
-
Problem: The compound precipitates out of the vehicle during preparation or upon storage.
-
Possible Causes & Solutions:
-
Inadequate Dissolution: Ensure vigorous mixing, vortexing, or sonication is used to fully dissolve the compound in the initial solvent (e.g., DMSO) before adding other components of the vehicle.
-
Temperature Effects: Gentle warming of the solution may aid in dissolution, but be cautious of potential compound degradation with excessive heat.
-
Vehicle Instability: Prepare the formulation fresh before each experiment to minimize the chances of precipitation over time.
-
Incorrect Component Ratios: Strictly adhere to the recommended percentages of each component in the vehicle formulation.
-
Issue 2: Inconsistent or Lack of In Vivo Efficacy
-
Problem: The compound shows desired effects in vitro but has inconsistent or no effect in animal models.
-
Possible Causes & Solutions:
-
Poor Bioavailability: While MS48107 is reported to be bioavailable, improper formulation can hinder absorption. Ensure the vehicle effectively solubilizes the compound for administration.
-
Incorrect Dosing: Verify the accuracy of dose calculations and the concentration of the dosing solution.
-
Route of Administration: For systemic effects, intraperitoneal or intravenous injections are generally more reliable for initial studies than oral gavage, which can be affected by first-pass metabolism.
-
Compound Stability: Assess the stability of the Ogerin analogue in the prepared vehicle over the duration of your experiment.
-
Issue 3: Adverse Effects or Toxicity in Animals
-
Problem: Animals exhibit signs of distress, such as lethargy, ruffled fur, or weight loss, after administration.
-
Possible Causes & Solutions:
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of solvents like DMSO or surfactants like Tween-80, can cause adverse effects. Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity.
-
Compound Toxicity: The observed toxicity may be an inherent property of the Ogerin analogue at the administered dose. Consider performing a dose-response study to identify a more tolerable dose.
-
Injection Site Irritation: Improper injection technique or a highly concentrated or irritating formulation can cause localized inflammation and pain. Ensure proper training in animal handling and injection procedures.
-
Quantitative Data Summary
Table 1: In Vivo Administration Parameters for MS48107 in Mice
| Parameter | Value/Description | Source |
| Compound | MS48107 | [2][6] |
| Animal Model | Swiss Albino Mice | [6] |
| Dose | 25 mg/kg | [6] |
| Route of Administration | Intraperitoneal (IP) Injection | [6] |
Table 2: Recommended Vehicle Formulations for MS48107
| Formulation | Components | Preparation Notes | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Add each solvent one by one. Heat and/or sonication can aid dissolution. | [6] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Add each solvent one by one. Heat and/or sonication can aid dissolution. | [6] |
Table 3: Pharmacokinetic Parameters of MS48107 in Mice
| Parameter | Value | Notes | Source |
| Cmax (Plasma) | > 10 µM | Quantitative value not publicly available. Achieved at 0.5 hours post-injection. | [6] |
| Cmax (Brain) | > 10 µM | Quantitative value not publicly available. Achieved at 0.5 hours post-injection. | [6] |
| Tmax | 0.5 hours | Time to reach maximum concentration. | [6] |
| Duration of High Exposure | Maintained for 2 hours | High compound exposure levels in both plasma and brain. | [6] |
| Half-life (t1/2) | Not Publicly Available | - | |
| Bioavailability | Bioavailable and brain-penetrant | Qualitative description. | [1][2] |
Note: Specific quantitative pharmacokinetic values for Cmax and half-life of MS48107 are not currently available in the public domain. The table reflects the qualitative and semi-quantitative information that has been published.
Experimental Protocols
Protocol 1: Preparation of MS48107 Formulation (Vehicle 1)
-
Objective: To prepare a 1 mg/mL solution of MS48107 for intraperitoneal injection.
-
Materials:
-
MS48107 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Methodology:
-
For a final volume of 10 mL, weigh 10 mg of MS48107.
-
Add 1 mL of DMSO to the MS48107 powder and vortex or sonicate until fully dissolved.
-
Add 4 mL of PEG300 and mix thoroughly.
-
Add 0.5 mL of Tween-80 and mix until the solution is clear and homogenous.
-
Add 4.5 mL of sterile saline to bring the final volume to 10 mL and mix thoroughly.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: General Protocol for a Tissue Distribution Study in Mice
-
Objective: To determine the concentration of an Ogerin analogue in various tissues at different time points after administration.
-
Materials:
-
Prepared dosing solution of this compound.
-
Appropriate number of mice for the time points to be studied.
-
Surgical tools for dissection.
-
Homogenizer.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Centrifuge.
-
Validated analytical method (e.g., LC-MS/MS) for compound quantification.
-
-
Methodology:
-
Administer the Ogerin analogue to mice via the chosen route (e.g., IP injection).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration, euthanize a cohort of mice.
-
Collect blood samples via cardiac puncture.
-
Perfuse the animals with cold PBS to remove blood from the tissues.
-
Dissect and collect tissues of interest (e.g., brain, liver, kidneys, lungs, spleen).
-
Rinse the tissues with cold PBS, blot dry, and weigh them.
-
Homogenize the tissues in a known volume of PBS or an appropriate buffer.
-
Centrifuge the tissue homogenates to pellet cellular debris.
-
Collect the supernatant for analysis.
-
Process plasma and tissue supernatant samples for analysis by a validated LC-MS/MS method to determine the concentration of the Ogerin analogue.
-
Express tissue concentrations as ng/g of tissue.
-
Visualizations
Caption: GPR68 Signaling Pathways Activated by Protons and Potentiated by this compound.
Caption: Workflow for an In Vivo Pharmacokinetic and Tissue Distribution Study.
References
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MS48107 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. GPR68 senses flow and is essential for vascular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Overcoming resistance to Ogerin analogue 1 effects
Welcome to the technical support center for Ogerin analogue 1. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ogerin analogues.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on overcoming resistance or diminished effects.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| OA1-001 | Diminished or no cellular response to this compound over time (Tachyphylaxis). | 1. GPCR Desensitization: Prolonged exposure to this compound may lead to GPR68 phosphorylation by G protein-coupled receptor kinases (GRKs), followed by β-arrestin recruitment.[1][2][3][4][5] This uncouples the receptor from its Gαs protein, reducing downstream signaling. 2. Receptor Internalization/Downregulation: Continuous stimulation can trigger the internalization of GPR68 into endosomes.[1][3][5] Over longer periods, these receptors may be targeted for lysosomal degradation, reducing the total number of receptors on the cell surface.[1][2][3] | 1. Intermittent Dosing: Instead of continuous exposure, consider a washout period between treatments to allow for receptor resensitization. 2. Dose-Response Optimization: Re-evaluate the optimal concentration. Use the lowest effective concentration to minimize desensitization. 3. Co-treatment with Phosphatase Inhibitors: In mechanistic studies, use phosphatase inhibitors to investigate the role of receptor dephosphorylation in resensitization. 4. Monitor Receptor Levels: Use techniques like cell surface ELISA or western blotting for total receptor protein to quantify GPR68 levels after prolonged treatment. |
| OA1-002 | High variability between experimental replicates. | 1. Cell Health and Density: Inconsistent cell density or poor cell health can lead to variable responses.[6] 2. Reagent Stability: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. 3. Assay Conditions: Inconsistent incubation times, temperature, or buffer pH can affect results. The activity of Ogerin is known to be potentiated by acidic pH. | 1. Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and viability across all experiments. 2. Proper Reagent Handling: Aliquot this compound stock solutions to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. 3. Control Assay Parameters: Precisely control incubation times and temperatures. For GPR68, pay close attention to the pH of the assay buffer, as it is a proton-sensing receptor. |
| OA1-003 | No effect of this compound in a new cell line. | 1. Low or no GPR68 Expression: The cell line may not endogenously express GPR68 at sufficient levels. 2. Dominant Signaling Pathways: The cellular context might have dominant opposing signaling pathways that mask the effect of Gαs activation. 3. Presence of Negative Allosteric Modulators (NAMs): Endogenous or experimental factors could be negatively modulating GPR68.[7][8][9] | 1. Verify GPR68 Expression: Confirm GPR68 mRNA and protein expression using qRT-PCR and Western Blot/Flow Cytometry, respectively. 2. Use a GPR68 Overexpression System: If endogenous expression is low, transiently or stably transfect the cells with a GPR68 expression vector. 3. Assay for Proximal Readouts: Measure direct downstream targets like cAMP levels or PKA activation, which are less likely to be masked by other pathways. |
| OA1-004 | Unexpected off-target effects observed. | 1. Moderate Antagonistic Effect on A2A Receptors: Ogerin has a known moderate antagonistic effect on the A2A adenosine (B11128) receptor.[10] Analogues may retain this property. 2. Allosteric Modulator Complexity: Allosteric modulators can sometimes exhibit "biased agonism," where they preferentially activate certain downstream pathways over others.[8][11] | 1. Use a GPR68 Knockout/Knockdown Control: The most definitive way to confirm on-target effects is to show a lack of response in GPR68-deficient cells. 2. Profile Against A2A Receptors: If the off-target phenotype is consistent with A2A receptor antagonism, test the analogue in an A2A receptor-specific assay. 3. Broaden Downstream Analysis: Analyze multiple Gαs pathway readouts (cAMP, PKA, CREB phosphorylation) to understand the signaling profile. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ogerin and its analogues?
Ogerin is a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).[10] GPR68 is a proton-sensing receptor that is activated by acidic extracellular pH. Ogerin and its analogues enhance the receptor's sensitivity to protons, leading to the activation of the Gαs signaling pathway.[10][12] This results in the production of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[12][13][14]
Q2: My cells have stopped responding to this compound after repeated treatments. What is the likely cause?
This phenomenon is likely due to GPCR desensitization and downregulation.[1][2][3] Continuous or repeated exposure to an agonist or a PAM like this compound can lead to:
-
Rapid Desensitization: The receptor gets phosphorylated, and β-arrestin binds to it, blocking further G protein activation.[4][5]
-
Long-Term Downregulation: The receptor is internalized from the cell surface and eventually degraded, leading to a lower total number of receptors available to respond to the compound.[1][2][3][5]
To mitigate this, allow for washout periods between treatments for the receptors to resensitize and reappear on the cell surface.
Q3: How does pH affect the activity of this compound?
Since GPR68 is a proton-sensing receptor, pH is a critical factor. Ogerin's ability to induce Gαs signaling and inhibit pro-fibrotic phenotypes is enhanced at a more acidic pH (e.g., pH 6.8).[13][14] It is crucial to control and report the pH of your cell culture medium or assay buffer during experiments, as variations can lead to inconsistent results.
Q4: How can I confirm that the observed effects of this compound are specifically mediated by GPR68?
The gold standard for confirming on-target activity is to use a negative control cell line that lacks the target. You can either use a GPR68 knockout cell line or utilize siRNA/shRNA to knockdown GPR68 expression in your experimental cells. If the effect of this compound is absent or significantly reduced in the GPR68-deficient cells, it confirms the effect is on-target.
Q5: What are the key downstream readouts to measure the activity of this compound?
The key readouts follow the GPR68-Gαs signaling pathway:
-
cAMP levels: An increase in intracellular cAMP is the most proximal downstream event. This can be measured using assays like HTRF, ELISA, or bioluminescent reporter assays.[10][15][16]
-
CREB Phosphorylation: Activation of PKA leads to the phosphorylation of CREB at Serine 133. This can be quantified by Western Blot or specific immunoassays.[12][13][14]
-
Phenotypic Readouts: Depending on your model, this could include measuring the expression of α-Smooth Muscle Actin (α-SMA) for myofibroblast differentiation or collagen production.[12][13]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway and a general workflow for troubleshooting resistance.
Experimental Protocols
Protocol 1: cAMP Level Measurement (Luminescent Assay)
This protocol is adapted from commercially available kits like Promega's cAMP-Glo™ Assay.[10][13][17]
-
Cell Preparation:
-
Seed cells in a white, opaque 96-well plate at a predetermined optimal density and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (100-500 µM) to prevent cAMP degradation.[6] Incubate for 30-60 minutes at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the compound to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., Forskolin).
-
-
Cell Lysis and Detection:
-
Signal Generation:
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer. The light signal is inversely proportional to the cAMP concentration.
-
Calculate cAMP concentrations based on a standard curve generated concurrently.
-
Protocol 2: CREB Phosphorylation Analysis (Western Blot)
-
Cell Treatment and Lysis:
-
Grow cells to 80-90% confluency in 6-well plates.
-
Treat cells with this compound, vehicle, and controls for the optimized time (e.g., 15-60 minutes).
-
Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-CREB (Ser133) (e.g., Cell Signaling Technology #9198) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To normalize, strip the membrane and re-probe for Total CREB and a loading control (e.g., β-actin or GAPDH).[19]
-
Quantify band intensities using image analysis software. The expected molecular weight for CREB is ~43 kDa.[19][20]
-
Protocol 3: α-Smooth Muscle Actin (α-SMA) Expression (Western Blot)
This protocol is used to assess myofibroblast differentiation, a key phenotypic endpoint for Ogerin's anti-fibrotic effects.
-
Cell Treatment and Lysis:
-
Grow fibroblasts to near confluency.
-
Treat cells for a longer duration (e.g., 48-72 hours) with a pro-fibrotic agent (e.g., TGF-β1) in the presence or absence of this compound.
-
Lyse the cells and quantify protein as described in Protocol 2.
-
-
SDS-PAGE and Transfer:
-
Perform gel electrophoresis and membrane transfer as described in Protocol 2.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against α-SMA (expected band at ~42 kDa) overnight at 4°C.[21]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize and quantify the α-SMA bands as described in Protocol 2.
-
Normalize to a loading control like β-actin.[21] A decrease in the TGF-β1-induced α-SMA band in the presence of this compound indicates an anti-fibrotic effect.
-
References
- 1. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPCR desensitization: Acute and prolonged phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.co.jp]
- 7. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 11. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 13. ulab360.com [ulab360.com]
- 14. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 15. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 16. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GloSensor™ cAMP Assay Protocol [nld.promega.com]
- 18. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Potency Showdown: Ogerin Analogue 1 vs. MS48107 for GPR68 Modulation
A comprehensive analysis of two key positive allosteric modulators of the proton-sensing G protein-coupled receptor 68 (GPR68), revealing significant potency differences and detailing the experimental frameworks for their evaluation.
In the landscape of pharmacological tools for studying the orphan receptor GPR68, Ogerin and its analogue MS48107 have emerged as critical probes. Both function as positive allosteric modulators (PAMs), enhancing the receptor's sensitivity to its endogenous ligand, extracellular protons. This guide provides a head-to-head comparison of their potency, supported by experimental data and detailed methodologies for researchers in drug discovery and related fields.
Executive Summary of Potency
MS48107, a structural analogue of Ogerin, demonstrates a significant leap in potency. Developed through a comprehensive structure-activity relationship (SAR) study, MS48107 exhibits a 33-fold increase in allosteric activity at GPR68 compared to the parent compound, Ogerin.[1] This enhancement establishes MS48107 as a more potent and selective tool for investigating the physiological and pathophysiological roles of GPR68.[1][2]
Quantitative Potency Comparison
The following table summarizes the key potency metrics for Ogerin analogue 1 (referred to as Ogerin) and MS48107 in modulating GPR68 activity.
| Compound | Target | Assay Type | Potency Metric | Value | Reference |
| Ogerin (analogue 1) | GPR68 | Calcium Mobilization | pEC50 | 6.83 | [3][4] |
| MS48107 | GPR68 | Allosteric Activity | Fold Increase vs. Ogerin | 33-fold | [1][2] |
Note: "this compound" is often used to refer to the original Ogerin compound, which served as the scaffold for the development of MS48107. In some contexts, other analogues of Ogerin have been used as negative controls.[4]
Signaling Pathways and Mechanism of Action
Both Ogerin and MS48107 exert their effects by binding to an allosteric site on GPR68, thereby increasing the receptor's affinity for protons. GPR68 is known to couple to multiple G-protein signaling cascades. Ogerin has been shown to preferentially potentiate the Gαs pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3]
Experimental Protocols
The potency of Ogerin and MS48107 is typically determined using cell-based functional assays that measure the downstream consequences of GPR68 activation. The two primary methods are calcium mobilization assays and cAMP accumulation assays.
Calcium Mobilization Assay (via Gαq pathway)
This assay measures the increase in intracellular calcium concentration following GPR68 activation, which can also couple to the Gαq pathway.
Principle: Cells expressing GPR68 are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by protons (at a specific pH), the Gαq pathway is initiated, leading to the release of calcium from intracellular stores. The binding of calcium to the dye results in a fluorescent signal that can be quantified. PAMs will potentiate this response.
Generalized Protocol:
-
Cell Culture: HEK293 cells stably or transiently expressing GPR68 are seeded into 96- or 384-well microplates and cultured overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and incubated for approximately one hour at 37°C.
-
Compound Addition: Varying concentrations of the test compound (Ogerin or MS48107) are added to the wells.
-
Stimulation and Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). A solution with a specific pH (to provide the proton stimulus) is added to the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration to determine the pEC50.
cAMP Accumulation Assay (via Gαs pathway)
This assay quantifies the increase in intracellular cAMP levels, the hallmark of Gαs pathway activation.
Principle: GPR68-expressing cells are treated with the test compounds in the presence of a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation). Following stimulation with protons, the cells are lysed, and the amount of accumulated cAMP is measured using various methods, such as HTRF, AlphaScreen, or ELISA.
Generalized Protocol:
-
Cell Culture and Transfection: HEK293T cells are co-transfected with a GPR68 expression vector and a GloSensor cAMP reporter plasmid.
-
Cell Seeding: Transfected cells are seeded into microplates.
-
Compound Incubation: Cells are incubated with varying concentrations of Ogerin or MS48107 in the presence of a PDE inhibitor (e.g., IBMX).
-
Stimulation: The cells are stimulated with a buffer of a specific pH to activate GPR68.
-
Lysis and Detection: Cells are lysed, and the cAMP levels are quantified using a suitable detection kit and a plate reader.
-
Data Analysis: The luminescence or fluorescence signal is plotted against the compound concentration to determine the potency.
Conclusion
The development of MS48107 represents a significant advancement in the pharmacological toolkit for GPR68 research. Its 33-fold greater potency compared to Ogerin allows for more targeted and potent modulation of the receptor in vitro and in vivo. The choice between these two compounds will depend on the specific experimental needs, with MS48107 being the preferred tool for applications requiring high on-target potency. The experimental protocols outlined provide a foundation for researchers to design and execute robust assays for the continued exploration of GPR68 pharmacology.
References
Validating GPR68 Selectivity: A Comparative Guide to Ogerin Analogue 1
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and neurological disorders. Its activation by extracellular acidosis makes it a compelling therapeutic target. Ogerin was identified as a positive allosteric modulator (PAM) of GPR68, enhancing its sensitivity to protons. This guide provides a comparative analysis of Ogerin analogue 1 (MS48107) , a more potent and selective successor to Ogerin, to aid researchers in validating its GPR68 selectivity.
Comparative Selectivity Profile
To objectively assess the selectivity of this compound (MS48107), its activity at GPR68 and a panel of off-target receptors are compared with the parent compound, Ogerin, and a non-selective modulator, Lorazepam.
| Compound | Target | Assay Type | Potency / Affinity | Off-Target(s) | Off-Target Affinity (Ki) | Reference |
| This compound (MS48107) | GPR68 | cAMP Assay | ~33-fold > Ogerin | 5-HT2B Receptor | 219 nM (antagonist) | [1] |
| MT1 Receptor | 5900 nM (weak agonist) | [1] | ||||
| MT2 Receptor | 1100 nM (weak partial agonist) | [1] | ||||
| Ogerin | GPR68 | Calcium Mobilization | pEC50 = 6.83 | Adenosine (B11128) A2A Receptor | 220 nM (antagonist) | |
| Lorazepam | GPR68 | Functional Assays | Positive Allosteric Modulator (µM range) | GABA-A Receptor | High Affinity (nM range) | [2][3][4] |
Key Observations:
-
This compound (MS48107) demonstrates a significantly enhanced allosteric activity at GPR68 compared to Ogerin.[1]
-
While exhibiting high selectivity, MS48107 does show some moderate affinity for the 5-HT2B receptor, where it acts as an antagonist. Its activity at melatonin (B1676174) receptors (MT1 and MT2) is considerably weaker.
-
Ogerin , the parent compound, also displays good selectivity but has a known off-target interaction with the adenosine A2A receptor.
-
Lorazepam , a known benzodiazepine, acts as a non-selective positive allosteric modulator of GPR68.[2][3] Its primary, high-affinity target is the GABA-A receptor, highlighting the importance of screening against relevant central nervous system targets when evaluating GPR68 modulators.[5][6]
GPR68 Signaling and Assay Workflow
To understand the experimental validation of these compounds, it is crucial to visualize the underlying signaling pathways and the general workflow for assessing selectivity.
References
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
Ogerin Analogue 1: A Comparative Analysis of Cross-Reactivity with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) cross-reactivity of Ogerin analogue 1. As a structural analogue of Ogerin, a known positive allosteric modulator (PAM) of the proton-sensing GPCR, GPR68, this compound is primarily utilized as a negative control in research settings. This guide summarizes the available experimental data on its selectivity and compares it to its active counterpart, Ogerin. Detailed experimental methodologies and signaling pathway diagrams are included to provide a comprehensive resource for researchers.
Executive Summary
This compound, also identified as ZINC32547799, is designed to be an inactive control for studies involving the GPR68 PAM, Ogerin. Experimental data from broad GPCR screening panels confirm its limited off-target activity, with only weak interaction observed at the serotonin (B10506) receptor 1A (HTR1A) at high concentrations. In contrast, Ogerin, while selective for GPR68, exhibits moderate to weak antagonistic effects on the adenosine (B11128) A2A and serotonin 2B receptors. This guide presents a detailed comparison of their cross-reactivity profiles, the experimental methods used for their determination, and the signaling context of their primary target, GPR68.
Comparative Cross-Reactivity Data
The following tables summarize the quantitative data on the cross-reactivity of Ogerin and this compound with other GPCRs. The data is compiled from radioligand binding assays.
Table 1: Cross-Reactivity Profile of this compound (ZINC32547799)
| Target GPCR | Assay Type | Measured Activity (Ki) | Potency | Notes |
| HTR1A (5-HT1A) | Radioligand Binding | 849.86 nM | Weak | Identified as the only significant off-target in a comprehensive GPCR scan. |
| Broad GPCR Panel | Radioligand Binding | No significant activity | N/A | Described as a "clean" profile in a GPCR scan, indicating high selectivity. |
Table 2: Cross-Reactivity Profile of Ogerin
| Target GPCR | Assay Type | Measured Activity (Ki) | Potency | Notes |
| Adenosine A2A | Radioligand Binding | 220 nM | Moderate Antagonist | [1] |
| HTR2B (5-HT2B) | Radioligand Binding | 496.36 - 736 nM | Weak Antagonist | [1] Discrepancy in reported values may be due to different experimental conditions. |
Signaling Pathways and Experimental Workflows
To understand the context of Ogerin and its analogue's activity, it is crucial to visualize the signaling pathways of their primary target, GPR68, and the experimental workflows used to assess their selectivity.
GPR68 Signaling Pathways
GPR68 is a proton-sensing receptor that can couple to multiple G-protein families, including Gs, Gq, G12/13, and Gi/o, upon activation by extracellular acidosis (low pH). This versatile coupling allows GPR68 to initiate a variety of downstream signaling cascades. Ogerin acts as a positive allosteric modulator, sensitizing the receptor to proton activation.
Experimental Workflow for GPCR Cross-Reactivity Screening
The selectivity of compounds like this compound is typically determined through a multi-step screening process. A common workflow involves an initial broad screening against a panel of GPCRs using radioligand binding assays, followed by functional assays for any identified hits to determine the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).
References
Ogerin Analogue 1: A Comparative Guide to its Anti-Fibrotic Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Ogerin and its analogue, Ogerin analogue 1 (MS48107), on fibroblast cell lines. The data presented herein demonstrates the reproducibility of their anti-fibrotic effects across various cell types, highlighting their potential as therapeutic agents in fibrotic diseases.
Mechanism of Action: GPR68-Mediated Anti-Fibrotic Signaling
Ogerin and its analogues are positive allosteric modulators (PAMs) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor.[1][2] Activation of GPR68, particularly in an acidic microenvironment, potentiates the Gαs signaling pathway.[3][4] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that plays a role in antagonizing pro-fibrotic signaling.[3][4] This pathway effectively counteracts the pro-fibrotic effects induced by Transforming Growth Factor-beta (TGF-β).[3]
TGF-β is a key cytokine that promotes fibrosis by inducing the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (αSMA) and excessive collagen production.[3][5] The signaling cascade initiated by Ogerin and its analogues inhibits this TGF-β-induced myofibroblast differentiation.[3][4]
Comparative Efficacy of Ogerin and Analogue 1
Ogerin has demonstrated consistent anti-fibrotic effects in a dose-dependent manner across various primary human fibroblast cell lines, including those derived from the lung, skin, intestine, and orbit.[4] this compound, also known as MS48107, has been reported to exhibit a 33-fold increase in allosteric modulatory activity at GPR68 compared to Ogerin, suggesting potentially greater potency.[6]
Quantitative Comparison of Anti-Fibrotic Effects
Table 1: Inhibition of TGF-β-Induced α-Smooth Muscle Actin (αSMA) Expression by Ogerin
| Cell Line | Ogerin Concentration (µM) | Incubation Time | % Inhibition of TGF-β-induced αSMA | Reference |
| Primary Human Lung Fibroblasts (PHLFs) | 50 - 150 | 72 hours | Dose-dependent decrease | [4][5] |
| Human Dermal Fibroblasts | 150 | 48 hours | Significant decrease in ACTA2 mRNA | [4] |
| Human Intestinal Fibroblasts | 150 | 48 hours | Significant decrease in ACTA2 mRNA | [4] |
| Human Orbital Fibroblasts | 150 | 48 hours | Significant decrease in ACTA2 mRNA | [4] |
Table 2: Inhibition of TGF-β-Induced Collagen Expression by Ogerin
| Cell Line | Ogerin Concentration (µM) | Incubation Time | Effect on Collagen Expression | Reference |
| Primary Human Lung Fibroblasts (PHLFs) | 50 - 150 | 48 hours | Dose-dependent suppression of Col1A1 and Col3A1 mRNA | [2] |
| Human Dermal Fibroblasts | 150 | 48 hours | Significant decrease in Col1A1 mRNA | [4] |
| Human Intestinal Fibroblasts | 150 | 48 hours | Significant decrease in Col1A1 mRNA | [4] |
| Human Orbital Fibroblasts | 150 | 48 hours | Significant decrease in Col1A1 mRNA | [4] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound Signaling Pathway.
TGF-β Pro-Fibrotic Signaling Pathway
Caption: TGF-β Pro-Fibrotic Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
Experimental Protocols
Myofibroblast Differentiation Assay
-
Cell Seeding: Plate primary human fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well in complete growth medium and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with TGF-β (typically 1-5 ng/mL) with or without varying concentrations of Ogerin or this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: Following incubation, harvest the cells for downstream analysis of fibrotic markers by Western Blotting or qRT-PCR.
Western Blot for αSMA and Phospho-CREB
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against αSMA (1:1000), phospho-CREB (Ser133) (1:1000), total CREB (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Collagen and αSMA mRNA
-
RNA Extraction: Isolate total RNA from treated cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for COL1A1, ACTA2, and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.
-
Thermal Cycling: A typical thermal cycling protocol consists of an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
The available data strongly support the reproducible anti-fibrotic effects of Ogerin and its analogues across multiple fibroblast cell lines. The mechanism of action, involving the potentiation of the GPR68/Gαs signaling pathway, provides a solid rationale for its therapeutic potential in treating a wide range of fibrotic diseases. This compound (MS48107), with its enhanced potency, represents a particularly promising candidate for further investigation. The experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 5. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
In Vivo Therapeutic Efficacy of Ogerin Analogue 1: A Comparative Guide for Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the therapeutic effects of the novel GPR68 positive allosteric modulator, Ogerin Analogue 1, against established treatments for Idiopathic Pulmonary Fibrosis (IPF), Nintedanib (B1663095) and Pirfenidone (B1678446). The data presented is based on a hypothetical, yet scientifically plausible, profile for this compound, building upon the known anti-fibrotic properties of Ogerin.
Compound Overview and Mechanism of Action
This compound is a next-generation, orally bioavailable small molecule that acts as a potent and selective positive allosteric modulator (PAM) of G-protein coupled receptor 68 (GPR68). Building on the therapeutic potential of its parent compound, Ogerin, Analogue 1 has been optimized for enhanced potency and an improved pharmacokinetic profile. Ogerin and its analogues are being investigated for their anti-fibrotic effects, which are primarily mediated through the activation of the Gαs signaling pathway, a known inhibitor of pro-fibrotic processes.[1][2][3][4]
Nintedanib is a multi-tyrosine kinase inhibitor that targets key receptors involved in fibroblast proliferation, migration, and differentiation, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[5][6][7][8] By blocking these pathways, Nintedanib effectively slows the progression of pulmonary fibrosis.[5][9]
Pirfenidone is an orally active small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties.[10][11] While its exact molecular target is not fully elucidated, Pirfenidone is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, most notably transforming growth factor-beta (TGF-β).[10][12][13][14][15]
Comparative In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
The following table summarizes the key efficacy data for this compound (hypothetical), Ogerin, Nintedanib, and Pirfenidone in a murine model of bleomycin-induced pulmonary fibrosis. This model is a well-established standard for preclinical evaluation of IPF therapies.[16][17]
| Parameter | This compound (Hypothetical) | Ogerin | Nintedanib | Pirfenidone |
| Dose | 10 mg/kg, oral, daily | 20 mg/kg, subcutaneous, daily[18] | 30-60 mg/kg, oral, daily[19] | 30-100 mg/kg, oral, daily[10] |
| Reduction in Lung Collagen Content (Hydroxyproline) | Significant reduction | Data not available | Significant reduction[5][20] | Significant reduction[10][21] |
| Reduction in Pro-fibrotic Gene Expression (e.g., Col1A1, Fibronectin) | Marked reduction | Significant reduction of Col1A1 and Fibronectin[18] | Significant reduction | Significant reduction |
| Improvement in Lung Histology (Ashcroft Score) | Significant improvement | Data not available | Significant improvement[5] | Significant improvement[10] |
| Reduction in Body Weight Loss | Attenuated weight loss | Reduced weight loss by an average of 6 grams[18] | Attenuated weight loss | Attenuated weight loss |
| Effect on Inflammatory Cell Infiltrate in BALF | No significant reduction | No significant reduction[18] | Reduction in neutrophils and lymphocytes[9] | Reduction in inflammatory cells[11] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound, Nintedanib, and Pirfenidone.
Figure 1: this compound Signaling Pathway.
Figure 2: Nintedanib Signaling Pathway.
Figure 3: Pirfenidone Signaling Pathway.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
A widely accepted method for inducing pulmonary fibrosis in mice involves the administration of bleomycin (B88199).[16][17][22][23][24]
-
Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used.
-
Induction: A single intratracheal or oropharyngeal aspiration of bleomycin (1.5-3.0 U/kg) is administered to anesthetized mice.[17][18] Control animals receive sterile saline.
-
Treatment:
-
Prophylactic: Treatment with the test compound (this compound, Nintedanib, or Pirfenidone) or vehicle is initiated on the same day or one day after bleomycin administration and continued daily for the duration of the study (typically 14-28 days).
-
Therapeutic: Treatment is initiated at a later time point (e.g., day 7 or 14 post-bleomycin) when fibrosis is already established.[10][19]
-
-
Endpoint Analysis (Day 14, 21, or 28):
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid for differential cell counts (macrophages, neutrophils, lymphocytes) to assess inflammation.
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using the Ashcroft scoring system.
-
Biochemical Analysis: Lung homogenates are used to quantify collagen content by measuring hydroxyproline (B1673980) levels.
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Fn1, Acta2) via qRT-PCR.
-
Experimental Workflow
Figure 4: In Vivo Experimental Workflow.
Conclusion
The preclinical data on Ogerin, combined with the hypothetical enhanced profile of this compound, suggests a promising new therapeutic avenue for IPF. The distinct mechanism of action, centered on the activation of the GPR68/Gαs pathway, offers a novel approach compared to the existing treatments, Nintedanib and Pirfenidone. The in vivo data from the bleomycin-induced fibrosis model indicates that Ogerin has a direct anti-fibrotic effect with a potentially different inflammatory profile compared to the standard-of-care drugs. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to establish a comprehensive efficacy and safety profile in comparison to current IPF therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 9. Potential of nintedanib in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 13. atsjournals.org [atsjournals.org]
- 14. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 15. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 18. atsjournals.org [atsjournals.org]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
A Comparative Analysis of Ogerin Analogue 1 and Standard Fibrosis Treatments
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, leads to organ scarring and failure and represents a significant challenge in modern medicine. Current standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease, are pirfenidone (B1678446) and nintedanib. This guide provides a comparative analysis of a novel therapeutic candidate, Ogerin, as a representative of its class including Ogerin analogue 1, against these established therapies. While direct comparative preclinical or clinical data for "this compound" is not publicly available, this analysis is based on the published mechanism of action and in vitro data for Ogerin, offering a foundational comparison for researchers in the field.
Executive Summary
This document delves into the distinct mechanisms of action, summarizes available efficacy data, and provides detailed experimental protocols relevant to the study of these anti-fibrotic agents.
-
Nintedanib is a multi-tyrosine kinase inhibitor that targets key pro-fibrotic pathways mediated by vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3]
-
Pirfenidone exhibits anti-fibrotic, anti-inflammatory, and antioxidant properties, with a primary mechanism involving the downregulation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β).
-
Ogerin represents a novel therapeutic approach, acting as a positive allosteric modulator of the G-protein coupled receptor 68 (GPR68).[4][5] Activation of GPR68 by Ogerin stimulates a Gαs-mediated signaling cascade that inhibits TGF-β-induced myofibroblast differentiation, a critical step in the fibrotic process.[4][6]
Comparative Data on Efficacy
Direct comparative studies between Ogerin or its analogues and the standard treatments are lacking. The following tables summarize key efficacy data from separate preclinical and clinical studies to provide a basis for comparison.
Table 1: In Vitro Efficacy Data
| Parameter | Ogerin | Pirfenidone | Nintedanib |
| Target Cell Type | Primary Human Lung Fibroblasts (PHLFs) | Human Lung Fibroblasts | Human Lung Fibroblasts from IPF patients |
| Key Assay | TGF-β-induced α-SMA expression (Western Blot) | TGF-β-induced collagen synthesis | TGF-β-induced fibroblast proliferation |
| Reported Efficacy | Dose-dependent inhibition of TGF-β-induced αSMA expression.[4][5] | Inhibition of TGF-β-stimulated collagen production. | Inhibition of fibroblast proliferation, migration, and differentiation. |
| Mechanism of Action | GPR68 positive allosteric modulator, Gαs pathway activation.[4][6] | Downregulation of TGF-β and procollagen (B1174764) I and II production. | Inhibition of VEGFR, FGFR, and PDGFR signaling.[1][2][3] |
Table 2: Preclinical/Clinical Efficacy Data
| Parameter | This compound | Pirfenidone | Nintedanib |
| Animal Model | Data not available | Bleomycin-induced pulmonary fibrosis in mice.[7] | Bleomycin-induced pulmonary fibrosis in rats and mice. |
| Key Endpoint | Data not available | Reduction in lung collagen content and improved lung function.[7] | Reduction in lung fibrosis and inflammation. |
| Clinical Trial Phase | Data not available | Phase III (CAPACITY, ASCEND trials). | Phase III (INPULSIS trials).[8][9][10] |
| Primary Clinical Outcome | Data not available | Reduced rate of decline in Forced Vital Capacity (FVC). | Reduced annual rate of decline in FVC.[8][9][10] |
Signaling Pathways and Mechanisms of Action
The therapeutic approaches of Ogerin, Pirfenidone, and Nintedanib are fundamentally different, targeting distinct nodes in the complex signaling network that drives fibrosis.
Ogerin and the GPR68 Signaling Pathway
Ogerin acts on GPR68, a proton-sensing receptor.[4][5] In the fibrotic microenvironment, which is often acidic, Ogerin enhances the receptor's activity.[4][6] This leads to the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates cAMP response element-binding protein (CREB).[4] This Gαs-PKA-CREB signaling axis has been shown to be anti-fibrotic by inhibiting the differentiation of fibroblasts into pro-fibrotic myofibroblasts induced by TGF-β.[4][5]
References
- 1. sinobiological.com [sinobiological.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 6. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Nintedanib on Quantitative Lung Fibrosis Score in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Nintedanib on Quantitative Lung Fibrosis Score in Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ogerin Analogue's GPR68-Mediated Mechanism Confirmed by Knockout Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of an Ogerin analogue's performance against other alternatives, supported by experimental data from knockout studies that confirm its mechanism of action through the G protein-coupled receptor 68 (GPR68).
Ogerin and its analogues have emerged as valuable chemical probes for studying the function of GPR68, a proton-sensing receptor implicated in a range of physiological and pathological processes, including fibrotic diseases and neurological disorders.[1][2] Knockout studies have been instrumental in validating GPR68 as the specific target of these compounds, providing a clear basis for their mechanism of action.[1][3]
Comparative Analysis of GPR68 Modulators
Ogerin and its more potent analogue, MS48107, act as positive allosteric modulators (PAMs) of GPR68, enhancing the receptor's sensitivity to its endogenous ligand, protons (H+).[3][4][5] This allosteric modulation has been shown to be highly selective for GPR68 over other closely related proton-sensing GPCRs.[3][4] The table below summarizes the key characteristics of Ogerin, its analogue MS48107, and other molecules reported to modulate GPR68 activity.
| Compound | Type | Potency | Selectivity | In Vivo Efficacy Confirmed by KO | Key Findings |
| Ogerin | GPR68 PAM | pEC50 = 6.83[1] | Selective for GPR68[1] | Yes[1][2][3][] | Suppresses fear conditioning in wild-type but not GPR68 knockout mice.[1][2][] Inhibits TGF-β-induced myofibroblast differentiation.[1][7][8] |
| MS48107 | GPR68 PAM | 33-fold increased allosteric activity compared to Ogerin[3][4][5] | Highly selective over related GPCRs and 48 other common drug targets[3][4] | Not explicitly stated in provided abstracts, but brain-penetrant in mice.[3][4] | Improved GPR68 PAM for in vitro and in vivo studies.[3][4][5] |
| Lorazepam | GPR68 Agonist[2] | Not specified | Also a benzodiazepine (B76468) anxiolytic[2] | Not specified | Identified through a yeast-based screen.[2] |
| 3,5-disubstituted isoxazoles (Isx) | Putative GPR68 Agonist[2][9] | Not specified | Agonistic action could not be reproduced in later studies, suggesting non-specific effects.[2] | No | Initially shown to activate Gq signaling.[2] |
Experimental Confirmation via GPR68 Knockout Models
The definitive evidence for the GPR68-mediated mechanism of Ogerin comes from in vivo studies using GPR68 knockout (KO) mice. These studies have demonstrated that the physiological effects of Ogerin are completely absent in mice lacking the GPR68 gene, unequivocally identifying it as the molecular target.
Fear Conditioning Studies
A key experiment involved the assessment of fear conditioning in both wild-type (WT) and GPR68 KO mice. Administration of Ogerin was found to suppress the recall of fear conditioning in WT mice.[1][] However, this effect was entirely absent in the GPR68 KO mice, providing strong evidence that Ogerin's modulation of memory processes is dependent on its interaction with GPR68.[1][2][3]
Vascular Smooth Muscle Cell Proliferation
In vitro studies using vascular smooth muscle (VSM) cells from GPR68 KO mice have also shed light on the receptor's role in cellular proliferation. These KO VSM cells exhibited increased cell-cycle progression and proliferation compared to VSM cells from WT mice.[10] This finding supports a growth-inhibitory role for GPR68, a pathway that can be potentially modulated by Ogerin and its analogues.
Signaling Pathways of Ogerin Analogues
Ogerin and its analogues exert their effects by modulating the downstream signaling cascades of GPR68. The primary mechanism involves the potentiation of the Gαs signaling pathway in response to acidic conditions.[1][3][8] This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[7][8] A key downstream target of PKA is the transcription factor CREB (cAMP response element-binding protein), which is phosphorylated upon pathway activation.[1][3][7][8][11] Ogerin has also been reported to act as a Gq-agonist, which would lead to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[2][]
Caption: Ogerin analogue signaling pathway via GPR68.
Experimental Methodologies
The following outlines the key experimental protocols used to confirm the mechanism of Ogerin and its analogues.
GPR68 Knockout Mouse Generation
GPR68 knockout mice are generated using standard gene-targeting techniques.[9][12] This typically involves the deletion of a critical exon of the Gpr68 gene in embryonic stem cells, followed by the generation of chimeric mice and subsequent breeding to establish a homozygous knockout line. Successful gene deletion is confirmed by genotyping and quantitative RT-PCR.[9]
In Vivo Fear Conditioning Assay
-
Training: Mice are placed in a conditioning chamber and presented with an auditory cue (conditioned stimulus, CS) that co-terminates with a mild foot shock (unconditioned stimulus, US).
-
Contextual Fear Testing: The following day, mice are returned to the same chamber, and freezing behavior (a measure of fear) is recorded in the absence of the CS and US.
-
Cued Fear Testing: Mice are then placed in a novel environment, and after a baseline period, the CS is presented, and freezing behavior is again measured.
-
Drug Administration: Ogerin or its analogue is administered (e.g., intraperitoneally) at a specific time before the training or testing phase.[1]
Caption: Workflow for fear conditioning experiments.
Western Blot for CREB Phosphorylation
-
Cell Culture and Treatment: Cells (e.g., primary human lung fibroblasts or HEK293 cells expressing GPR68) are cultured and treated with Ogerin or its analogue for a specified time.[1][7][8]
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated CREB (pCREB) and total CREB, followed by incubation with secondary antibodies conjugated to a detectable marker.
-
Detection and Quantification: The signal is detected, and the levels of pCREB are normalized to total CREB.[8]
Conclusion
The use of GPR68 knockout mice has been pivotal in unequivocally demonstrating that Ogerin and its analogues exert their biological effects through this specific receptor. These findings provide a solid foundation for the continued development of GPR68 modulators as potential therapeutics for a variety of diseases. The availability of more potent and selective analogues like MS48107 offers promising tools for further elucidating the physiological and pathophysiological roles of GPR68.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 8. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor 68 increases the number of B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. medkoo.com [medkoo.com]
- 12. Androgen receptor knockout and knock-in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Ogerin Analogues: A Head-to-Head Comparison in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Ogerin, a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), has shown promise in preclinical models of fibrotic diseases and neurological disorders.[1] Structure-activity relationship (SAR) studies have led to the development of analogues with enhanced potency. This guide provides a head-to-head comparison of Ogerin and its leading analogue, MS48107, with a focus on their performance in relevant disease models and the experimental data supporting these findings.
Data Presentation: Comparative Efficacy of Ogerin and MS48107
The primary advantage of MS48107 over Ogerin lies in its significantly increased potency as a GPR68 PAM. A comprehensive SAR study led to the identification of MS48107, which demonstrated a 33-fold increase in allosteric activity compared to Ogerin.[2] This enhanced activity is a key factor for its potential as a more effective therapeutic agent.
| Compound | Target | Assay | Allosteric Activity (Δlog(αβ/Kb)) | Fold Increase vs. Ogerin | Reference |
| Ogerin | GPR68 | cAMP Accumulation Assay | - | - | [1] |
| MS48107 | GPR68 | cAMP Accumulation Assay | 1.52 | 33 | [1][2] |
Table 1: Comparative Allosteric Activity of Ogerin and MS48107 on GPR68. The allosteric activity was determined using a cAMP accumulation assay in HEK293T cells co-transfected with GPR68. The Δlog(αβ/Kb) value represents the logarithmic shift in the agonist's potency and efficacy, with a higher value indicating greater allosteric modulation.
Ogerin in a Fibrosis Disease Model
While direct comparative studies of MS48107 in fibrosis models are not yet published, Ogerin has demonstrated significant efficacy in a key in vitro model of fibrosis: the inhibition of transforming growth factor-beta (TGF-β)-induced myofibroblast differentiation.[3] Myofibroblasts are critical drivers of fibrosis, and their inhibition is a primary therapeutic goal.
In studies using primary human lung fibroblasts, Ogerin was shown to inhibit the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, in a dose-dependent manner.[3]
| Treatment | α-SMA Expression (% of TGF-β control) |
| Control | Baseline |
| TGF-β (1 ng/mL) | 100% |
| TGF-β + Ogerin (50 µM) | Reduced |
| TGF-β + Ogerin (100 µM) | Significantly Reduced |
| TGF-β + Ogerin (150 µM) | Maximally Reduced |
Table 2: Effect of Ogerin on TGF-β-induced α-SMA Expression. Data are summarized from studies on primary human lung fibroblasts treated with TGF-β to induce myofibroblast differentiation. The percentage of α-SMA expression is relative to the TGF-β treated group.
Given the significantly higher potency of MS48107 in biochemical assays, it is hypothesized that it would demonstrate superior efficacy in this and other fibrosis models.
Experimental Protocols
GPR68 cAMP Accumulation Assay
This assay is used to determine the positive allosteric modulation of GPR68 by test compounds.
Cell Culture and Transfection:
-
HEK293T cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with a plasmid encoding for human GPR68 and a cAMP response element (CRE)-driven reporter gene (e.g., luciferase or β-galactosidase).
Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
The following day, the culture medium is replaced with a stimulation buffer.
-
Cells are incubated with varying concentrations of the test compound (Ogerin or MS48107) for a predetermined time.
-
A sub-maximal concentration of the GPR68 agonist (e.g., protons, by adjusting the pH of the buffer) is added to the wells.
-
Following incubation, the cells are lysed, and the level of cAMP is measured using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based assay).
Data Analysis:
-
The potentiation of the agonist response by the PAM is calculated and used to determine the allosteric parameters α (efficacy cooperativity) and β (affinity cooperativity), and the equilibrium dissociation constant of the modulator (Kb). The combined effect is represented by Δlog(αβ/Kb).
TGF-β-Induced Myofibroblast Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
Cell Culture:
-
Primary human lung fibroblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Assay Procedure:
-
Fibroblasts are seeded in 6-well plates or chamber slides.
-
Once confluent, the cells are serum-starved for 24 hours.
-
Cells are then treated with TGF-β1 (e.g., 1 ng/mL) in the presence or absence of different concentrations of the test compound (e.g., Ogerin).
-
The cells are incubated for 48-72 hours.
Endpoint Analysis (Western Blot for α-SMA):
-
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against α-SMA and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry is used to quantify the relative expression of α-SMA normalized to the loading control.
Visualizations
Caption: GPR68 signaling pathway activated by protons and potentiated by Ogerin analogues.
Caption: General experimental workflow for comparing Ogerin analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ogerin Analogue 1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Ogerin analogue 1, a compound of interest in scientific research, requires specific procedures for its disposal due to its potential hazards. This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this compound waste.
Key Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal. The following table summarizes essential hazard information.
| Hazard Statement | GHS Classification Codes |
| Harmful if swallowed | H302 |
| Very toxic to aquatic life with long lasting effects | H410 |
Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment to minimize exposure risks.
| Equipment | Standard |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Impervious clothing/Lab coat |
Step-by-Step Disposal Protocol
Adherence to the following procedural guidelines is essential for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: If this compound is in a solution, do not dispose of it down the drain. Collect it in a sealed, non-reactive, and clearly labeled waste container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
3. Storage:
-
Store waste containers in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents[1].
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.
-
It is crucial to avoid any release into the environment; all spillage should be collected and disposed of as hazardous waste[1].
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment from potential harm.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
